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  • Product: 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile
  • CAS: 918531-22-3

Core Science & Biosynthesis

Foundational

The Therapeutic Potential of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile: A Keystone Scaffold for Next-Generation Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The novel compound, 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile, represents a compelling convergence of three pharmacologically significant moieties: a substituted pyridine core, a versatile piperazine ring, and a reactive carbonitrile group. While this specific molecule is not yet extensively characterized in the public domain, an analysis of its constituent parts provides a strong rationale for its potential as a highly adaptable scaffold for the development of new therapeutic agents across a range of disease areas. This guide will deconstruct the therapeutic promise of this compound by examining the established roles of its components, proposing potential mechanisms of action, and outlining a comprehensive framework for its synthesis and biological evaluation.

Deconstructing the Scaffold: A Trifecta of Pharmacological Advantage

The therapeutic potential of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile is best understood by dissecting the individual contributions of its three key structural features.

The Pyridine Core: A Privileged Heterocycle

The pyridine ring is a fundamental six-membered aromatic heterocycle that is a cornerstone of modern drug development.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it an integral component of numerous FDA-approved drugs.[3] The nitrogen atom within the ring significantly influences the molecule's basicity and polarity, which can be critical for target engagement and pharmacokinetic properties.[4] The presence of methyl and carbonitrile substituents on the pyridine ring of the topic compound allows for fine-tuning of its steric and electronic profile, potentially enhancing target affinity and selectivity.[1]

The Piperazine Moiety: A Gateway to Favorable Pharmacokinetics

The piperazine ring is widely regarded as a "privileged scaffold" in drug discovery, primarily due to its ability to impart favorable pharmacokinetic properties.[5][6] This six-membered ring containing two nitrogen atoms offers multiple points for chemical modification, enabling medicinal chemists to optimize a molecule's solubility, metabolic stability, and bioavailability.[5][7] The piperazine moiety is a common feature in a vast array of therapeutic agents, including antipsychotics, antidepressants, and anti-cancer drugs, highlighting its versatility in targeting diverse biological pathways.[7][8][9] The incorporation of a piperazine ring into the target molecule is a deliberate strategy to enhance its drug-like properties.[6]

The Carbonitrile Group: A Versatile Modulator of Activity

The carbonitrile (or nitrile) group is a functional group found in over 60 commercially available small-molecule drugs.[10] Its linear geometry and polarity allow it to act as a bioisostere for other functional groups, such as carbonyls and hydroxyls, and to participate in hydrogen bonding interactions with biological targets.[11][12] Furthermore, the nitrile group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[11] In some contexts, the electrophilic nature of the carbon atom in the nitrile group allows it to act as a "warhead" for covalent inhibitors, forming a stable bond with nucleophilic residues in the active site of a target protein.[10]

Hypothesized Therapeutic Applications and Mechanisms of Action

Based on the known activities of compounds containing similar structural motifs, 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile could be investigated for a variety of therapeutic applications.

Oncology

The combination of a pyridine core and a piperazine moiety is a hallmark of many successful kinase inhibitors. For instance, the anticancer agent Imatinib utilizes a piperazine group to enhance kinase selectivity.[5] The pyridine scaffold is also found in numerous cytotoxic agents that inhibit topoisomerase.[3] The carbonitrile group can further contribute to anti-cancer activity, as seen in various approved drugs where it enhances binding affinity to target proteins.[11]

Proposed Mechanism of Action: The compound could act as an inhibitor of protein kinases, disrupting signaling pathways essential for cancer cell proliferation and survival. The piperazine moiety could anchor the molecule in the ATP-binding pocket, while the substituted pyridine ring provides specificity.

cluster_0 Proposed Kinase Inhibition Pathway 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile Kinase ATP Binding Pocket Kinase ATP Binding Pocket 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile->Kinase ATP Binding Pocket Binds and Blocks Phosphorylated Substrate Phosphorylated Substrate Kinase ATP Binding Pocket->Phosphorylated Substrate Phosphorylates ATP ATP ATP->Kinase ATP Binding Pocket Substrate Substrate Substrate->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibition of

Caption: Proposed mechanism of kinase inhibition.

Central Nervous System (CNS) Disorders

Piperazine derivatives are well-represented in drugs targeting the CNS, including antipsychotics and antidepressants.[9] Substituted pyridines have also shown activity as antagonists for metabotropic glutamate receptors, which are implicated in various neurological and psychiatric conditions.[13][14] The ability of the piperazine moiety to improve blood-brain barrier penetration could make this scaffold particularly suitable for CNS-targeted therapies.[15]

Proposed Mechanism of Action: The compound could modulate the activity of neurotransmitter receptors, such as dopamine or serotonin receptors, or glutamate receptors. The specific substitution pattern on the pyridine and piperazine rings would determine its selectivity and functional activity (agonist or antagonist).

Infectious Diseases

The piperazine scaffold is present in a wide range of antimicrobial, antiviral, and antimalarial agents.[8][16] The pyridine ring is also a common feature in antibacterial compounds.[17] The combination of these two moieties could lead to novel anti-infective agents with improved potency and a reduced likelihood of resistance.

Proposed Mechanism of Action: The compound could inhibit essential microbial enzymes or disrupt the integrity of the microbial cell membrane. For example, some pyridine-piperazine hybrids have shown potent urease inhibition activity, which is a key virulence factor for certain bacteria.[18]

Synthetic Strategy and Experimental Evaluation

A robust and efficient synthesis is crucial for the exploration of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile and its analogs.

Proposed Synthesis

A plausible synthetic route would involve a nucleophilic aromatic substitution reaction.

cluster_1 Proposed Synthetic Pathway 2-Chloro-6-methylpyridine-3-carbonitrile 2-Chloro-6-methylpyridine-3-carbonitrile Reaction Reaction 2-Chloro-6-methylpyridine-3-carbonitrile->Reaction Piperazine Piperazine Piperazine->Reaction 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile Reaction->2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile Nucleophilic Aromatic Substitution

Caption: A potential synthetic route.

Step-by-Step Protocol:

  • Starting Materials: 2-Chloro-6-methylpyridine-3-carbonitrile and an excess of piperazine.

  • Solvent: A suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Conditions: The reaction mixture would be heated under reflux for several hours.

  • Work-up and Purification: After cooling, the reaction mixture would be poured into water and the product extracted with an organic solvent. The crude product would then be purified by column chromatography.

This synthetic approach is analogous to established methods for the synthesis of similar pyridinylpiperazine derivatives.[18][19]

In Vitro Biological Evaluation

A tiered approach to in vitro screening is recommended to efficiently assess the therapeutic potential of the compound.

Table 1: Proposed In Vitro Screening Cascade

Therapeutic Area Primary Assays Secondary Assays Tertiary Assays
Oncology Kinase inhibition panel (e.g., KinomeScan)Cell proliferation assays (e.g., MTT, CellTiter-Glo) on a panel of cancer cell linesApoptosis assays (e.g., caspase activity, Annexin V staining); Cell cycle analysis
CNS Disorders Receptor binding assays (e.g., for dopamine, serotonin, glutamate receptors)Functional assays (e.g., cAMP measurement, calcium flux)Electrophysiological assays on primary neurons
Infectious Diseases Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungiEnzyme inhibition assays (e.g., urease, DNA gyrase)Time-kill kinetics; Biofilm inhibition assays
Pharmacokinetic and Toxicological Profiling

Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is critical for successful drug development.

Table 2: Key ADMET and Toxicology Assays

Property In Vitro Assay In Vivo Model (if necessary)
Solubility Kinetic and thermodynamic solubility assays-
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA); Caco-2 cell permeability assay-
Metabolic Stability Liver microsomal stability assay; Hepatocyte stability assayRodent pharmacokinetic studies
Plasma Protein Binding Equilibrium dialysis-
Cytotoxicity Assays on non-cancerous cell lines (e.g., HEK293, HepG2)-
Genotoxicity Ames test; Micronucleus test-
Cardiotoxicity hERG channel inhibition assay-

Future Directions and Conclusion

The 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile scaffold represents a promising starting point for the development of novel therapeutics. The inherent "drug-like" properties of its constituent moieties, combined with the potential for diverse biological activities, make it a high-priority candidate for further investigation. A systematic approach involving a well-defined synthetic strategy, a tiered in vitro screening cascade, and early ADMET profiling will be essential to unlock the full therapeutic potential of this versatile molecular architecture. The insights gained from these studies will not only elucidate the specific activities of this compound but also provide a broader understanding of the structure-activity relationships that govern the therapeutic efficacy of pyridine-piperazine hybrids.

References

  • An evolving role of piperazine moieties in drug design and discovery. PubMed. [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH. [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Ingenta Connect. [Link]

  • The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. PMC. [Link]

  • Carbonitrile: Significance and symbolism. Toolbox. [Link]

  • Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. PubMed. [Link]

  • Application of Nitrile in Drug Design. ResearchGate. [Link]

  • Nitrile. Wikipedia. [Link]

  • 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. NIH. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • 2-Methyl-6-(piperidin-3-yl)pyridine-3-boronic acid. MySkinRecipes. [Link]

  • 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. MDPI. [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC. [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. PMC. [Link]

  • 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. PubMed. [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed. [Link]

  • 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile. PubChem. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. [Link]

  • Piperazine: Human health tier II assessment. NICNAS. [Link]

  • 2-Methyl-6-(phenylethynyl)pyridine. Wikipedia. [Link]

  • Pyridine. ATSDR. [Link]

  • 2-[[6-[4-(2-Hydroxyethyl)-1-Piperaziny]-2-Methyl-4-Pyrimidinyl]Amino]-N-(2-Methylphenyl)-5-Thiazolecarboxamide. PubChem. [Link]

  • Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PMC. [Link]

  • Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. MDPI. [Link]

Sources

Exploratory

Literature review of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile derivatives

An In-Depth Technical Guide to 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile Derivatives for Drug Discovery Professionals Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry The 2-methyl-6-(piperazi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile Derivatives for Drug Discovery Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 2-methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile core represents a significant "privileged scaffold" in modern medicinal chemistry. This unique heterocyclic structure masterfully combines three key pharmacophoric elements: a pyridine ring, a piperazine moiety, and a carbonitrile group. The pyridine ring is a cornerstone in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[1][2] The piperazine moiety, a six-membered ring with two nitrogen atoms, is frequently incorporated into drug candidates to enhance properties like aqueous solubility, bioavailability, and to provide a versatile point for synthetic modification.[3][4] Finally, the electron-withdrawing carbonitrile group can act as a hydrogen bond acceptor or a reactive handle for further chemical elaboration.

The convergence of these three components creates a molecular framework with inherent potential for diverse biological activities. Derivatives of this core have been investigated for a wide array of therapeutic applications, including as anticancer, antimicrobial, and enzyme-inhibiting agents.[5][6][7] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this promising class of compounds.

PART 1: Synthesis and Chemical Derivatization

The synthesis of 2-methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile derivatives typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction. This common strategy involves the displacement of a suitable leaving group, such as a halogen, from the 2-position of the pyridine ring by the secondary amine of a piperazine derivative.

A representative synthetic pathway involves starting with a 2-chloro or 2-bromo-6-methylpyridine-3-carbonitrile precursor. The reaction with a desired piperazine (which can be substituted or unsubstituted) is often carried out in a suitable solvent like tetrahydrofuran (THF), ethanol, or acetonitrile, sometimes in the presence of a base to neutralize the hydrohalic acid formed during the reaction.[5][8]

Detailed Experimental Protocol: Synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile

The following protocol is adapted from a reported synthesis and illustrates a common methodology for creating derivatives of this class.[5]

Step 1: Synthesis of the Precursor The synthesis begins with the preparation of a 2-bromo-pyridine-3-carbonitrile intermediate. This is often achieved through the bromination (e.g., using Br₂ in acetic acid) of a corresponding pyridine derivative.[5]

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve the 2-bromo-pyridine-3-carbonitrile precursor (1 equivalent) in tetrahydrofuran (THF).

  • Add 1-methylpiperazine (2 equivalents) to the solution.

  • Reflux the reaction mixture for approximately 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • During reflux, the hydrobromide salt of 1-methylpiperazine may precipitate out of the solution.

  • After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

  • Add a small amount of methanol to the residue to precipitate the crude product.

  • Collect the solid product by filtration.

  • Wash the solid with water to remove any remaining water-soluble salts.

  • Recrystallize the product from a suitable solvent, such as methanol, to yield the purified 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile.[5]

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques, including:

  • Infrared (IR) Spectroscopy: To confirm the presence of the nitrile (C≡N) stretching vibration (typically around 2200-2230 cm⁻¹).[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the characteristic signals for the methyl group and the methylene protons of the piperazine ring.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[6]

Synthetic Workflow Diagram

G cluster_0 Synthesis of Precursor cluster_1 Nucleophilic Substitution Pyridine Pyridine Derivative Bromination Bromination (e.g., Br2/AcOH) Pyridine->Bromination Precursor 2-Bromo-6-methylpyridine -3-carbonitrile Bromination->Precursor Reaction S N Ar Reaction (Reflux in THF) Precursor->Reaction Step 1 Piperazine Substituted Piperazine (e.g., 1-Methylpiperazine) Piperazine->Reaction Step 2 Product 2-Methyl-6-(piperazin-1-yl) pyridine-3-carbonitrile Derivative Reaction->Product Final Product PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis (Inhibited) AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyridine-Piperazine Derivative Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT signaling pathway and a potential point of inhibition.

Other Therapeutic Applications
  • Urease Inhibition: Pyridylpiperazine hybrids have been identified as potent inhibitors of urease, an enzyme crucial for the survival of pathogens like Helicobacter pylori. [9]Inhibition of urease is a key strategy for treating infections that can lead to gastric ulcers and cancer. [9]* Antimicrobial Activity: Various pyridine-3-carbonitrile derivatives have been reported to possess antimicrobial properties against a range of bacteria and yeast. [5]Specifically, 2-amino-3-cyanopyridine derivatives have shown activity against Mycobacterium tuberculosis. [5]* Central Nervous System (CNS) Activity: The broader class of piperazine derivatives is well-known for its central pharmacological activity, with applications as antipsychotic, antidepressant, and anxiolytic agents. [3]While not the primary focus for the carbonitrile derivatives, this highlights the versatility of the piperazine scaffold in accessing CNS targets.

PART 3: Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for designing more potent and selective drug candidates. SAR studies help elucidate which parts of the molecule are essential for activity and which can be modified to improve pharmacological properties.

Key SAR Insights for Anticancer Activity

Analysis of related pyridine and pyrimidine derivatives reveals several key trends: [2]

  • Substitution on the Piperazine Ring: The nature of the substituent on the N-4 position of the piperazine ring is critical. Introducing aromatic or heteroaromatic rings can significantly impact potency. For example, adding phenyl, fluorophenyl, or methoxyphenyl groups has been shown to modulate cytotoxic activity against cancer cell lines. [6]2. Substitution on the Pyridine Ring: Modifications at the 2- and 4-positions of the pyridine ring influence biological activity. The presence of aryl or heteroaryl moieties at these positions can enhance interactions with the target protein, leading to increased potency. [1]3. The Carbonitrile Group: While often serving as a synthetic handle, the nitrile group itself contributes to the electronic properties of the scaffold and can participate in hydrogen bonding, making its position and presence important for activity.

Data Summary: SAR for Anticancer Activity
Base ScaffoldR-Group on Piperazine N-4Target Cell LineIC₅₀ (µM)Key ObservationReference
4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-CNHK562>50The unsubstituted piperazine shows low activity.[6]
4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-CN2-FluorophenylK5628.35 ± 0.9Addition of a substituted phenyl ring significantly increases cytotoxic potency.[6]
4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-CN2-MethoxyphenylK56210.11 ± 1.1The position and nature of the substituent on the phenyl ring fine-tune activity.[6]
Visualizing Structure-Activity Relationships

SAR cluster_Core Core Scaffold cluster_R1 R1 (Piperazine N-4) cluster_R2 R2 (Pyridine Ring) cluster_Activity Biological Activity Core R1_Node Aromatic/Heteroaromatic Substituents R2_Node Aryl/Heteroaryl Groups Activity_Node Increased Anticancer Potency R1_Node->Activity_Node Crucial for Potency R2_Node->Activity_Node Enhances Target Binding

Caption: Key modification points influencing the biological activity of the core scaffold.

PART 4: Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized derivatives, robust and reproducible biological assays are essential. A primary screening assay for potential anticancer agents is the evaluation of their cytotoxicity against relevant cancer cell lines.

Detailed Protocol: MTT Cell Viability Assay

This protocol describes a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., K562, MCF-7) in appropriate growth medium supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Harvest cells during their logarithmic growth phase using trypsinization.

  • Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (e.g., via trypan blue exclusion).

  • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Create a series of dilutions of the test compound in the growth medium to achieve the desired final concentrations for treatment.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (e.g., DMSO at the highest concentration used) and untreated control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

3. MTT Assay and Measurement:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Experimental Workflow: Cytotoxicity Screening

Workflow Start Start: Cancer Cell Line Seed Seed Cells in 96-Well Plate Start->Seed Incubate1 Incubate 24h (Attachment) Seed->Incubate1 Treat Treat with Compound Dilutions Incubate1->Treat Incubate2 Incubate 48-72h (Exposure) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 3-4h (Formazan Formation) AddMTT->Incubate3 Solubilize Solubilize Crystals (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Data Analysis: Calculate IC50 Read->Analyze End End: Cytotoxicity Profile Analyze->End

Caption: Step-by-step workflow for determining compound cytotoxicity using the MTT assay.

Conclusion and Future Directions

The 2-methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the ability to readily modify multiple positions on the core structure, allows for extensive exploration of the chemical space and fine-tuning of biological activity. Current research highlights their significant potential as anticancer agents, particularly through the modulation of key signaling pathways like PI3K/AKT.

Future research in this area should focus on several key objectives:

  • Expansion of Chemical Diversity: Synthesizing a broader range of derivatives with diverse substitutions on both the piperazine and pyridine rings to build more comprehensive SAR models.

  • Mechanism of Action Studies: Moving beyond initial cytotoxicity screening to elucidate the precise molecular targets and mechanisms of action for the most potent compounds.

  • Pharmacokinetic Profiling: Evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to assess their potential for in vivo efficacy and safety.

  • Exploration of New Therapeutic Areas: Given the broad biological activities associated with pyridine and piperazine moieties, these derivatives should be screened against other relevant targets, including kinases, GPCRs, and microbial enzymes.

By systematically addressing these areas, the full therapeutic potential of 2-methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile derivatives can be realized, paving the way for the development of next-generation medicines.

References

  • Mishriky, N., & Moustafa, A. M. (2013). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Molbank, 2013(1), M794. [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers in Chemistry. [Link]

  • 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. (n.d.). National Center for Biotechnology Information. [Link]

  • El-Naggar, A. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 933-947. [Link]

  • Majewska, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6537. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15632. [Link]

  • Brovida, C., et al. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 60(13), 5501-5517. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). Molecules. [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2021). International Journal of Molecular Sciences. [Link]

  • Chen, K. X., et al. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry, 44(11), 4367-4375. [Link]

  • Pyridine and pyrazine derivatives as protein kinase modulators. (n.d.).
  • da Silva, G. C., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-604. [Link]

  • Gasparini, F., et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 38(10), 1493-1503. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. (2022). RSC Advances. [Link]

  • Process for the preparation of 2-amino-alkylpyridines. (n.d.).
  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2022). JETIR. [Link]

Sources

Foundational

Role of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile as a pharmaceutical intermediate

Role as a Strategic Pharmaceutical Intermediate in Cardiovascular & Metabolic Drug Design Executive Summary 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile represents a high-value heterocyclic scaffold in modern medic...

Author: BenchChem Technical Support Team. Date: February 2026

Role as a Strategic Pharmaceutical Intermediate in Cardiovascular & Metabolic Drug Design

Executive Summary

2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile represents a high-value heterocyclic scaffold in modern medicinal chemistry, serving as a critical intermediate in the synthesis of Renal Outer Medullary Potassium (ROMK) channel inhibitors and next-generation kinase inhibitors.

Its structural triad—a 2-methyl group for metabolic stability, a 3-cyano group as a versatile synthetic handle, and a 6-piperazinyl moiety for solubility and ligand binding—makes it a "privileged structure" in drug discovery. This guide details the technical specifications, synthesis protocols, and quality control parameters required to utilize this intermediate effectively in pharmaceutical development.

Chemical Profile & Structural Logic

Identification
  • Chemical Name: 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile

  • Molecular Formula: C₁₁H₁₄N₄

  • Molecular Weight: 202.26 g/mol

  • Key Precursor CAS: 66909-36-2 (6-Chloro-2-methylnicotinonitrile)[1][2][3][4][5]

Pharmacophore Analysis

The compound functions as a bioisostere for various aminopyrimidine and quinoline scaffolds. Its design addresses three common challenges in lead optimization:

Structural FeatureFunction in Drug Design
Pyridine Nitrogen Acts as a hydrogen bond acceptor, crucial for binding affinity in ATP-binding pockets or GPCR allosteric sites.
3-Cyano Group A robust electron-withdrawing group that increases the acidity of the ring system; serves as a precursor for amides, amines, or tetrazoles.
6-Piperazine Ring Significantly enhances aqueous solubility (logP modulation) and provides a secondary amine handle for further diversification (e.g., urea formation).
2-Methyl Group Provides steric hindrance to prevent metabolic oxidation at the

-position of the pyridine ring.

Synthesis & Experimental Protocol

Expert Insight: The synthesis relies on a Nucleophilic Aromatic Substitution (


). The critical process parameter (CPP) here is controlling the stoichiometry of piperazine to prevent the formation of bis-substituted byproducts.
Reaction Scheme (Graphviz)

SynthesisPath Precursor 6-Chloro-2-methylnicotinonitrile (CAS: 66909-36-2) Intermediate Transition State (Meisenheimer Complex) Precursor->Intermediate Heat, Polar Solvent Reagent Piperazine (Excess 3-5 eq) Reagent->Intermediate Product 2-Methyl-6-(piperazin-1-yl) pyridine-3-carbonitrile Intermediate->Product - HCl Impurity Bis-substituted Impurity (Dimer) Intermediate->Impurity Low Piperazine Eq

Figure 1: Synthetic pathway via


 mechanism. High equivalents of piperazine are required to suppress dimerization.
Detailed Protocol

Objective: Synthesis of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile on a 10g scale.

Reagents:

  • 6-Chloro-2-methylnicotinonitrile (10.0 g, 65.5 mmol)

  • Piperazine (28.2 g, 327.5 mmol, 5.0 eq)

  • Solvent: n-Butanol (100 mL) or DMF (50 mL)

  • Base:

    
     (Optional, if non-basic solvent used)
    

Procedure:

  • Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 6-Chloro-2-methylnicotinonitrile and n-Butanol.

  • Addition: Add Piperazine in a single portion. Note: Using a large excess (5 eq) acts as both reactant and acid scavenger, driving the reaction to completion.

  • Reaction: Heat the mixture to 110°C (reflux) for 4–6 hours. Monitor by HPLC or TLC (50% EtOAc/Hexane). The starting material spot (

    
    ) should disappear, replaced by a polar baseline spot.
    
  • Workup (Critical Step):

    • Cool reaction to room temperature.

    • Concentrate n-Butanol under reduced pressure.

    • Dissolve residue in DCM (150 mL) and wash with water (3 x 50 mL) to remove excess piperazine.

    • Validation: The product remains in the organic phase; unreacted piperazine partitions into the aqueous phase.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. If necessary, recrystallize from Ethanol/Ether or purify via flash chromatography (DCM:MeOH:NH4OH, 90:10:1).
    

Downstream Pharmaceutical Applications

ROMK Inhibitors (Diuretics)

The primary application of this intermediate is in the synthesis of ROMK (Kir1.1) inhibitors . These drugs are developed for the treatment of hypertension and heart failure by promoting sodium excretion without causing hypokalemia (potassium loss).

Mechanism of Utilization: The secondary amine of the piperazine ring is typically coupled with a substituted carboxylic acid or sulfonyl chloride to form the final pharmacophore.

Example Workflow (Based on WO2010129379):

  • Scaffold: 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile.

  • Coupling: Reacted with an epoxide or acid chloride (e.g., via HATU coupling).

  • Target: Formation of the lipophilic tail required to block the potassium channel pore.

Kinase Inhibition (Bioisosteric Replacement)

While distinct from the pyrimidine-based Dasatinib, this pyridine scaffold is used in research tools targeting CDK4/6 and PI3K pathways. The 3-cyano group mimics the hinge-binding motif found in many ATP-competitive inhibitors.

Quality Control & Impurity Management

For pharmaceutical grade intermediates, strict control of the following impurities is mandatory:

Impurity TypeOriginControl Strategy
Bis-Piperazine Dimer Reaction of one piperazine molecule with two chloropyridine rings.Maintain piperazine equivalents > 4.0 throughout the reaction.
Hydrolysis Product Hydrolysis of the 3-cyano group to amide (

) or acid (

).
Ensure anhydrous conditions during heating; avoid strong aqueous acids during workup.
Residual Solvent Trapped n-Butanol or DMF.Extended drying under high vacuum (< 5 mbar) at 50°C.
Analytical Specification (Reference Standard)
  • HPLC Purity: > 98.0% (Area %)

  • 1H NMR (DMSO-d6):

    • 
       2.45 (s, 3H, 
      
      
      
      )
    • 
       2.80 (t, 4H, Piperazine 
      
      
      
      )
    • 
       3.65 (t, 4H, Piperazine 
      
      
      
      )
    • 
       6.70 (d, 1H, Pyridine 
      
      
      
      )
    • 
       7.80 (d, 1H, Pyridine 
      
      
      
      )

References

  • Merck Sharp & Dohme Corp. (2010). Inhibitors of the Renal Outer Medullary Potassium Channel. WO2010129379A1. Link

  • European Chemicals Agency (ECHA). (2025). 6-Chloro-2-methylpyridine-3-carbonitrile Registration Dossier. Link

  • PubChem. (2025). Compound Summary: 6-Chloro-2-methylnicotinonitrile.[1][2][3][4][5] National Library of Medicine. Link

  • Vertex Pharmaceuticals. (2015). Piperidinylpyrazolopyridine derivatives as pharmaceutical intermediates. US9150575B2. Link

Sources

Protocols & Analytical Methods

Method

Optimal Reaction Conditions for Preparing 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile

Application Note: AN-SYN-2026-PYR ) Optimization Target Molecule: 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile (CAS: 1256822-43-9 analog) Executive Summary This Application Note details the optimized synthetic prot...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-PYR


) Optimization
Target Molecule:  2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile (CAS: 1256822-43-9 analog)

Executive Summary

This Application Note details the optimized synthetic protocol for the preparation of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile , a critical pharmacophore in the development of DPP-4 inhibitors (e.g., Trelagliptin analogs) and kinase inhibitors.

The synthesis relies on a Nucleophilic Aromatic Substitution (


) of 6-chloro-2-methylpyridine-3-carbonitrile with piperazine. While theoretically straightforward, this reaction is prone to bis-substitution  (dimerization) and hydrolysis  of the nitrile group if conditions are not rigorously controlled. This guide presents a validated "High-Fidelity" protocol using Acetonitrile (MeCN)  and Potassium Carbonate (

)
that maximizes yield (>85%) while suppressing impurity formation.

Mechanistic Rationale & Reaction Design

The Chemical Challenge

The substrate, 6-chloro-2-methylpyridine-3-carbonitrile , possesses two potential electrophilic sites and a nitrile group susceptible to hydrolysis.

  • Regioselectivity: The chlorine at position C6 is activated by the electron-withdrawing nitrile group at C3 (para-relationship) and the pyridine nitrogen (ortho-relationship). This makes C6 highly susceptible to nucleophilic attack.

  • Dimerization Risk: Piperazine is a diamine. Once mono-arylated, the remaining secondary amine is still nucleophilic. Under stoichiometric conditions (1:1), the product competes with the starting material, leading to the formation of the bis-pyridyl impurity (dimer), which is difficult to remove via crystallization.

Reaction Mechanism ( )

The reaction proceeds via an addition-elimination pathway involving a Meisenheimer-like anionic intermediate.

SNAr_Mechanism Start 6-Chloro-2-methyl pyridine-3-carbonitrile Inter Meisenheimer Complex Start->Inter Nucleophilic Attack (Slow Step) Pip Piperazine (Nucleophile) Pip->Inter Prod Target Product (Mono-substituted) Inter->Prod Elimination of Cl- HCl HCl (Scavenged) Inter->HCl

Caption: The


 pathway. The electron-deficient pyridine ring stabilizes the negative charge in the intermediate.

Critical Process Parameters (CPP)

The following parameters were optimized to ensure high purity (>98% HPLC) and yield.

ParameterOptimized ConditionRationale
Solvent Acetonitrile (MeCN) Polar aprotic solvent that supports

transition states. Easier to remove than DMF/DMSO; allows water-based precipitation workup.
Base

(granular)
Scavenges HCl generated during the reaction. Unlike organic bases (

), it simplifies purification as it is insoluble in organic extracts.
Stoichiometry Piperazine (3.0 - 5.0 eq) CRITICAL: A large excess of piperazine is required to statistically favor mono-substitution over bis-substitution.
Temperature

(Reflux)
Ensures complete conversion within 4–6 hours. Lower temperatures lead to stalled reactions; higher temps risk nitrile hydrolysis.
Concentration 0.5 M High dilution minimizes intermolecular side reactions (dimerization).

Validated Experimental Protocol

Materials
  • Substrate: 6-Chloro-2-methylpyridine-3-carbonitrile (1.0 eq)

  • Reagent: Piperazine (anhydrous) (4.0 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq)
    
  • Solvent: Acetonitrile (HPLC Grade)

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a reaction vessel equipped with a magnetic stir bar and reflux condenser.

  • Add Piperazine (4.0 equiv) and

    
      (2.0 equiv).
    
  • Add Acetonitrile (10 volumes relative to substrate mass).

  • Stir at room temperature for 10 minutes to create a uniform slurry.

  • Add 6-Chloro-2-methylpyridine-3-carbonitrile (1.0 equiv) in a single portion.

Step 2: Reaction

  • Heat the mixture to reflux (

    
    ) .
    
  • Monitor by HPLC or TLC (Mobile Phase: 5% MeOH in DCM).

    • Target: Disappearance of chloro-pyridine (< 1.0%).

    • Time: Typically 4–6 hours.

Step 3: Workup (Precipitation Method)

  • Cool the reaction mixture to Room Temperature (RT).

  • Filter off the solid inorganic salts (

    
    /KCl) and rinse the cake with a small amount of MeCN.
    
  • Concentrate the filtrate under reduced pressure (Rotavap) to remove the majority of Acetonitrile.

  • Critical Purification Step: Add Water (10 volumes) to the residue and stir vigorously for 30 minutes.

    • Chemistry: Excess piperazine is highly water-soluble. The target product (mono-piperazine) is lipophilic enough to precipitate or oil out.

  • If a solid forms: Filter, wash with water (3x), and dry.

  • If an oil forms: Extract with Dichloromethane (DCM) (3x). Wash combined organics with Brine, dry over

    
    , and concentrate.[1]
    

Step 4: Recrystallization (Optional)

  • If purity is <98%, recrystallize from Ethanol/Heptane or Isopropanol .

Process Workflow Diagram

Workflow Setup Step 1: Charge Reagents (Substrate + 4eq Pip + K2CO3 + MeCN) Reaction Step 2: Reflux @ 80°C (4-6 Hours) Setup->Reaction Filter Step 3: Filter Inorganics (Remove KCl/K2CO3) Reaction->Filter Conc Concentrate Filtrate Filter->Conc Quench Step 4: Water Slurry (Dissolves excess Piperazine) Conc->Quench Isolate Step 5: Filtration or DCM Extraction Quench->Isolate Final Final Product (>98% Purity) Isolate->Final

Caption: Operational workflow emphasizing the removal of excess piperazine via water slurry.

Analytical Controls & Troubleshooting

Quality Control (QC) Specifications
  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (DMSO-

    
    ): 
    
    • 
       2.4-2.5 (s, 3H, 
      
      
      
      )
    • 
       2.7-2.8 (m, 4H, Piperazine 
      
      
      
      )
    • 
       3.5-3.7 (m, 4H, Piperazine 
      
      
      
      )
    • 
       6.8 (d, 1H, Ar-H, C5)
      
    • 
       7.8 (d, 1H, Ar-H, C4)
      
  • Mass Spec (ESI):

    
     expected approx. 217.1.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Bis-pyridyl impurity (>5%) Piperazine equivalents too low.Increase Piperazine to 5.0 eq. Maintain high dilution (0.5M).
Low Yield Incomplete reaction or loss during workup.Check aqueous layer pH. If product is stuck in water, adjust pH to >10 and re-extract with DCM/IPA (9:1).
Hydrolysis of Nitrile Temperature too high or wet solvent.Ensure MeCN is anhydrous. Do not exceed

.
Sticky Solid Residual solvent/piperazine.[1]Triturate the solid with Diethyl Ether or Hexane to induce crystallization.

References

  • General

    
     on Pyridines: 
    
    • BenchChem.[2] "A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine." (2025).

  • Piperazine Synthesis Analogs

    • Molecules.[1][2][3][4][5][6][7][8][9][10][11] "Synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile." (2012).

  • Use of Excess Piperazine

    • Frontiers in Chemistry. "Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors." (2024).[4][12]

  • Purification of Piperazine Derivatives

    • OSTI.[8] "Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating."

Sources

Application

Scale-up procedures for 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile production

Application Note: Scalable Synthesis of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile Abstract This application note details the process development and scale-up parameters for the production of 2-Methyl-6-(piperazi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile

Abstract

This application note details the process development and scale-up parameters for the production of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile (CAS: 1256923-30-4). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for pyrimidine-based kinase inhibitors (e.g., Avapritinib analogs) and GPCR ligands. The protocol transitions from milligram-scale discovery routes to a robust kilogram-scale process, emphasizing impurity control (specifically the bis-piperazine adduct), thermodynamic safety, and green solvent selection.

Part 1: Route Selection & Mechanistic Insight

The synthesis relies on a Nucleophilic Aromatic Substitution (


) of 6-chloro-2-methylnicotinonitrile with piperazine. While conceptually simple, scale-up introduces critical challenges regarding stoichiometry and exotherm management.
The Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The nitrogen of the piperazine attacks the C6 position of the pyridine ring, forming a resonance-stabilized Meisenheimer complex. The chloride ion is subsequently eliminated to restore aromaticity.

  • Reactivity Profile: The nitrile group at C3 and the pyridine nitrogen exert a combined electron-withdrawing effect, activating the C6-chlorine bond. However, the C2-methyl group provides weak electron donation, slightly deactivating the ring compared to a non-methylated analog. Consequently, thermal energy (reflux) is required to drive the reaction to completion.

Impurity Genesis: The "Dumbbell" Dimer

The primary failure mode in this synthesis is the formation of 6,6'-(piperazine-1,4-diyl)bis(2-methylnicotinonitrile) . This "dumbbell" impurity forms if the mono-substituted product reacts with a second molecule of chloropyridine.

  • Mitigation Strategy: To suppress this second

    
     event, the reaction kinetics must pseudo-first-order with respect to the chloropyridine. This is achieved by maintaining a high molar excess of piperazine (typically >3 equivalents).
    
Visualizing the Pathway

ReactionPathway SM1 6-Chloro-2-methyl- nicotinonitrile Inter Meisenheimer Complex SM1->Inter + Piperazine (k1) Pip Piperazine (Excess) Prod Target Product: 2-Methyl-6-(piperazin-1-yl) pyridine-3-carbonitrile Inter->Prod - HCl Impurity Impurity: Bis-coupled Dimer Prod->Impurity + SM1 (k2 << k1)

Figure 1: Reaction pathway highlighting the competitive formation of the bis-coupled impurity.

Part 2: Process Safety & Thermodynamics

Scale-up requires rigorous attention to heat transfer. The


 reaction is exothermic.
  • Heat of Reaction (

    
    ):  Estimated at -110 to -130 kJ/mol.
    
  • Adiabatic Temperature Rise: Without active cooling, a batch reactor can experience a temperature spike of >30°C, potentially triggering solvent boiling or piperazine degradation.

  • Dosing Strategy: Do not add the chloropyridine to hot piperazine.

    • Preferred: Charge all reagents at ambient temperature and ramp temperature slowly (1°C/min).

    • Alternative (Semibatch): Add chloropyridine solution to a refluxing piperazine solution to maintain high effective equivalents of nucleophile.

Part 3: Detailed Scale-Up Protocol (1.0 kg Scale)

This protocol utilizes Isopropanol (IPA) and Water . This solvent system is superior to Acetonitrile/DMSO for scale-up because it allows for a "drown-out" crystallization workup, avoiding tedious extractions.

Materials Bill
ReagentMW ( g/mol )EquivalentsMass (kg)MolesRole
6-Chloro-2-methylnicotinonitrile 152.581.01.006.55Limiting Reagent
Piperazine (Anhydrous) 86.144.02.2626.2Nucleophile
Isopropanol (IPA) -5.0 Vol5.0 L-Solvent
Water (Process) -10.0 Vol10.0 L-Anti-solvent
Step-by-Step Procedure

Step 1: Reactor Charging

  • Ensure the reactor (glass-lined or Hastelloy) is clean, dry, and inerted with Nitrogen (

    
    ).
    
  • Charge Isopropanol (4.0 L) and Piperazine (2.26 kg) .

  • Agitate at 150 RPM until piperazine is fully dissolved (endothermic process; temperature may drop).

  • Charge 6-Chloro-2-methylnicotinonitrile (1.00 kg) through a solid addition funnel. Use the remaining IPA (1.0 L) to rinse the funnel.

Step 2: Reaction 5. Heat the mixture to Reflux (80-82°C) over 60 minutes.

  • Checkpoint: Monitor internal temperature. Ensure condenser coolant is active.
  • Hold at reflux for 6–8 hours .
  • IPC (In-Process Control): Sample for HPLC.
  • Specification: Starting material < 0.5% area.[1] Bis-impurity < 0.2% area.[2][3][4]

Step 3: Workup & Isolation (The "Drown-Out") 8. Cool the reaction mixture to 50°C . 9. Slowly add Process Water (10.0 L) over 45 minutes.

  • Note: The product is lipophilic and will begin to crystallize as the water content increases. Piperazine and its HCl salt are highly water-soluble and will remain in solution.
  • Cool the slurry to 0–5°C over 2 hours.
  • Age the slurry for 2 hours to maximize yield.

Step 4: Filtration & Drying 12. Filter the solids using a centrifuge or Nutsche filter. 13. Displacement Wash: Wash the cake with a pre-chilled (5°C) mixture of Water:IPA (9:1, 2.0 L) . This removes residual piperazine.[1][5] 14. Dry the wet cake under vacuum at 50°C for 12 hours.

Expected Results
  • Yield: 85–92% (Theoretical: ~1.15 kg).

  • Purity (HPLC): >99.5% (a/a).

  • Appearance: Off-white to pale yellow crystalline solid.

Part 4: Process Workflow Diagram

ProcessFlow Start Start: Reactor Setup (N2 Inertion) Charge Charge IPA + Piperazine Dissolve completely Start->Charge AddSM Add Chloropyridine (Solid Charge) Charge->AddSM React Reflux (82°C) 6-8 Hours AddSM->React IPC IPC: HPLC Check (SM < 0.5%) React->IPC IPC->React Fail (Extend Time) Quench Cool to 50°C Add Water (Anti-solvent) IPC->Quench Pass Cryst Cool to 0-5°C Crystallization Quench->Cryst Filter Filtration & Wash (Remove excess Piperazine) Cryst->Filter Dry Vacuum Dry (50°C) Filter->Dry End Final Product Packout Dry->End

Figure 2: Unit operation workflow for the 1kg scale-up campaign.

Part 5: Troubleshooting & Analytical Controls

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • Piperazine: ~1.0 min (Void volume).

    • Product: ~6.5 min.

    • Bis-Impurity: ~9.2 min.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Bis-Impurity (>0.5%) Low piperazine equivalents or poor stirring.Increase piperazine to 5.0 eq. Ensure turbulent mixing (Reynolds number > 10,000).
Product Color is Dark Oxidation of piperazine or thermal degradation.Ensure strict

blanket. Add antioxidant (e.g., Ascorbic acid) during workup if necessary.
Slow Filtration Fine particle size (rapid precipitation).Slow down the water addition rate in Step 9. Implement a temperature cycling (annealing) step.[4]
Residual Piperazine in Solid Inefficient washing.Re-slurry the wet cake in water (5 volumes) at 20°C for 1 hour, then re-filter.

References

  • Blueprint Medicines Corp. (2015). Inhibitors of KIT and PDGFRα. WO2015057873A1. Link (Describes the general synthesis of Avapritinib intermediates via

    
    ).
    
  • Organic Syntheses. (2014). 2-Chloronicotinonitrile.[6] Org. Synth. 2014, 91, 255-263. Link (Foundational chemistry for chloronicotinonitrile handling).

  • WuXi AppTec. (2023). SNAr Reaction of Polyhalogenated Heterocycles. Research Chemistry Services. Link (Mechanistic insight into regioselectivity on pyridine rings).

  • BenchChem. (2025).[5] Methods for removing unreacted piperazine from reaction mixtures. Link (General process purification strategies).

Disclaimer: This protocol is intended for research and development purposes. All scale-up activities must be preceded by a specific process safety assessment (DSC/ARC) to characterize thermal hazards.

Sources

Method

Application Note &amp; Protocol: Solvent Selection for the Recrystallization of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile

For: Researchers, scientists, and drug development professionals Abstract This document provides a comprehensive guide to selecting an optimal solvent system for the purification of 2-Methyl-6-(piperazin-1-yl)pyridine-3-...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to selecting an optimal solvent system for the purification of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile via recrystallization. Recrystallization is a critical technique for achieving high purity of solid compounds, a fundamental requirement in pharmaceutical development.[1][2][3][4] The success of this technique is heavily reliant on the judicious choice of a solvent.[5][6] This guide elucidates the theoretical principles underpinning solvent selection and presents a systematic experimental protocol for identifying a suitable solvent or solvent mixture. A detailed recrystallization procedure is also provided, emphasizing the rationale behind each step to ensure a robust and reproducible purification process.

Introduction: The Critical Role of Purity and Recrystallization

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving a high degree of chemical purity is paramount. Impurities can affect the safety, efficacy, and stability of the final drug product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][3] The principle of recrystallization lies in the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1][5] An impure solid is dissolved in a hot solvent to create a saturated or near-saturated solution.[3] As this solution cools, the solubility of the target compound decreases, leading to the formation of crystals.[3] Ideally, the impurities remain in the solution or are present in such low concentrations that they do not co-precipitate with the desired product.[1]

2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine ring, a piperazine moiety, a methyl group, and a carbonitrile functional group. The presence of both polar (piperazine, pyridine nitrogens, nitrile) and non-polar (methyl group, aromatic ring) features gives the molecule an intermediate polarity. This structural complexity necessitates a careful and systematic approach to solvent selection for effective purification. Pyridine-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[7][8]

Theoretical Principles of Solvent Selection for Recrystallization

The ideal recrystallization solvent should exhibit a steep solubility curve for the compound of interest, meaning it dissolves the compound sparingly at low temperatures but has a high capacity for dissolution at elevated temperatures.[1][5] This significant change in solubility with temperature is the primary driver for high recovery of the purified compound upon cooling.

Key Criteria for an Ideal Recrystallization Solvent:

  • Solubility Profile: The solvent should dissolve the target compound sparingly or not at all at room temperature but readily at its boiling point.[1][6]

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[1][6]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][6]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[1]

  • Melting Point Consideration: The boiling point of the solvent should be lower than the melting point of the solute to prevent the compound from "oiling out" (melting before dissolving).[9]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive.[5]

A guiding principle in solvent selection is "like dissolves like," which suggests that a solvent will best dissolve a solute with similar polarity.[2] For 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile, its intermediate polarity suggests that solvents of intermediate polarity, or mixtures of polar and non-polar solvents, may be effective.

Experimental Workflow for Solvent Selection

A systematic approach to screening potential solvents is crucial. This typically involves small-scale solubility tests with a range of solvents covering a spectrum of polarities.


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// Edges start -> screening; solvents -> screening; screening -> rt_test; rt_test -> hot_test; hot_test -> evaluation; evaluation -> single_solvent; single_solvent -> scale_up [label="Yes"]; single_solvent -> binary_system [label="No"]; binary_system -> scale_up; scale_up -> end; }

Figure 1: Experimental workflow for systematic solvent selection.

Protocol 1: Small-Scale Solvent Screening

Objective: To identify a suitable solvent or solvent pair for the recrystallization of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile.

Materials:

  • Crude 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile

  • Test tubes and a test tube rack

  • Spatula

  • Pasteur pipettes

  • Heating block or water bath

  • Vortex mixer

  • A selection of solvents with varying polarities (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane)

Procedure:

  • Place approximately 20-30 mg of the crude compound into several labeled test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL of solvent has been added.

  • Observe and record the solubility of the compound in each solvent at room temperature. Note if it is insoluble, sparingly soluble, or fully soluble.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent.

  • Continue to add the hot solvent dropwise (up to a total of 2 mL) until the compound fully dissolves. Record the approximate volume of solvent required.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystallization does not occur spontaneously, try to induce it by scratching the inside of the test tube with a glass rod or by adding a seed crystal of the pure compound.

  • After cooling to room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Observe and record the quantity and quality of the crystals formed.

Data Interpretation: Hypothetical Solubility Results

The following table presents hypothetical results from the solvent screening protocol to guide the selection process.

SolventPolaritySolubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingAssessment
Heptane Non-polarInsolubleInsolubleN/AUnsuitable as a single solvent. Potential anti-solvent.
Toluene Non-polarSparingly SolubleSolubleModerate crystalsPotentially suitable.
Ethyl Acetate IntermediateSparingly SolubleVery SolubleGood crystalsPromising candidate.
Acetone IntermediateSolubleVery SolublePoor recoveryUnsuitable due to high room temperature solubility.
Isopropanol PolarSparingly SolubleVery SolubleAbundant, well-formed crystalsExcellent candidate.
Ethanol PolarModerately SolubleVery SolubleFair recoveryLess ideal due to moderate room temperature solubility.
Water Very PolarInsolubleSparingly SolubleN/AUnsuitable as a single solvent. Potential anti-solvent.

Analysis of Hypothetical Results:

Based on this hypothetical data, isopropanol emerges as the most promising single solvent. It demonstrates the ideal characteristics of low solubility at room temperature and high solubility when heated, leading to excellent crystal recovery upon cooling. Ethyl acetate and toluene are also potential candidates.

If no single solvent is ideal, a binary solvent system can be employed.[10] For example, if the compound is highly soluble in a solvent like ethanol (the "good" solvent) but insoluble in water (the "poor" or "anti-solvent"), a mixture of the two can be used. The compound would be dissolved in a minimal amount of hot ethanol, and then hot water would be added dropwise until the solution becomes slightly cloudy (the saturation point). Upon cooling, crystals should form.

Detailed Recrystallization Protocol

This protocol outlines the full-scale recrystallization procedure using isopropanol, identified as a suitable solvent in our hypothetical screening.


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// Edges dissolution -> hot_filtration; hot_filtration -> cooling; cooling -> collection; collection -> washing; washing -> drying; }

Figure 2: Step-by-step recrystallization protocol.

Objective: To purify crude 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile using a single-solvent recrystallization method.

Materials:

  • Crude 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile

  • Isopropanol (reagent grade)

  • Erlenmeyer flask(s)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of isopropanol, enough to create a slurry. Heat the mixture to a gentle boil with stirring. Continue adding hot isopropanol portion-wise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling.[1]

  • Hot Filtration (if necessary): If any insoluble impurities remain in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization in the funnel.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[3] Rapid cooling can trap impurities and lead to the formation of small, impure crystals or a precipitate.[3] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.[4]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol. This removes any residual mother liquor containing dissolved impurities. Using cold solvent minimizes the dissolution of the purified product.

  • Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Conclusion

The selection of an appropriate solvent is the most critical step in the successful recrystallization of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile. A systematic screening of solvents with varying polarities is the most effective method for identifying an optimal solvent or solvent system. This application note provides the theoretical foundation and a detailed, practical workflow for this process. By following these protocols, researchers can achieve high purity of the target compound, which is essential for subsequent applications in research and drug development.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • California State University, Dominguez Hills. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • University of Missouri–St. Louis, Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.). Polarity of Solvents. (Link not available)
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]

  • Al-Tel, T. H. (2011). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 16(12), 10235-10246. [Link]

  • Al-Zaydi, K. M. (2013). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Molbank, 2013(4), M797. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • The Good Scents Company. (n.d.). 2-methyl pyridine. Retrieved from [Link]

  • CUNY Bronx Community College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2-METHYL PYRIDINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Formulation Strategies for 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile in Preclinical In Vivo Studies

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing suitable formulations for the novel compound 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing suitable formulations for the novel compound 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile for in vivo studies. The successful preclinical evaluation of a new chemical entity (NCE) is critically dependent on achieving adequate systemic exposure, which necessitates a robust and reproducible formulation. This guide outlines a logical, stepwise approach, beginning with the physicochemical characterization of the compound, followed by a series of progressively complex formulation strategies. Detailed, field-tested protocols for solubility screening, pH modification, co-solvent systems, suspensions, and cyclodextrin complexes are provided. The causality behind each experimental choice is explained to empower researchers to make informed decisions tailored to their specific study requirements, ensuring both scientific integrity and the welfare of animal models.

Foundational Physicochemical Characterization

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the cornerstone of rational formulation design.[1][2] For 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile, direct experimental data is not widely available; therefore, we must proceed with estimations based on its chemical structure and data from analogous compounds.

Chemical Structure

The molecule incorporates a pyridine ring, a piperazine moiety, and a nitrile group, presenting both lipophilic and hydrophilic characteristics, as well as basic centers amenable to salt formation.

Caption: Chemical structure of the target compound.

Estimated Physicochemical Properties

The following table summarizes the estimated properties critical for formulation development. These values are derived from structural analogs and computational prediction tools.

PropertyEstimated ValueImplication for Formulation
Molecular Weight ~216.27 g/mol Low molecular weight, generally favorable for permeability.
pKa (basic) pKa1: ~8.5-9.5 (Piperazine N4)pKa2: ~4.5-5.5 (Piperazine N1)pKa3: ~3.0-4.0 (Pyridine N)Multiple basic centers suggest that solubility will be highly pH-dependent. Acidic solutions should significantly enhance solubility.[3][4]
LogP 1.0 - 2.0Indicates moderate lipophilicity. The compound may have limited aqueous solubility at neutral pH but is not excessively "greasy," suggesting co-solvents or cyclodextrins could be effective.[5]
Aqueous Solubility Predicted to be low at neutral pH.Direct dissolution in saline or water is unlikely to achieve concentrations required for many in vivo studies.
Physical Form Likely a crystalline solid at room temperature.Particle size may influence dissolution rate, especially for suspension formulations.[6]

Pre-formulation Assessment and Strategy Selection

A systematic workflow ensures an efficient and resource-conscious approach to formulation development. The primary goal is to identify the simplest vehicle system that can deliver the required dose reliably.

Formulation Strategy Workflow

The following diagram illustrates a decision-making process for selecting a suitable formulation strategy.

Caption: Decision workflow for formulation strategy selection.

Protocol 1: Initial Solubility Screening

Objective: To determine the approximate solubility of the compound in a range of common preclinical vehicles.

Materials:

  • 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile

  • Calibrated analytical balance

  • Glass vials (e.g., 2 mL or 4 mL) with screw caps

  • Vortex mixer and/or orbital shaker

  • Vehicles:

    • Purified Water

    • 0.9% Saline

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 5% Dextrose in Water (D5W)

    • 0.5% (w/v) Methylcellulose (MC) in water

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol (PG)

Methodology:

  • Accurately weigh approximately 5-10 mg of the compound into separate, labeled glass vials.

  • Add a small, precise volume of the first vehicle (e.g., 200 µL) to the first vial.

  • Cap the vial and vortex vigorously for 1-2 minutes.

  • Visually inspect for undissolved solid material.

  • If solid remains, place the vial on an orbital shaker at room temperature for 1-2 hours to allow for equilibration.

  • If the solid dissolves completely, add another weighed portion of the compound and repeat steps 3-5 until a saturated solution (with visible excess solid) is achieved.

  • Once saturation is reached, allow the suspension to equilibrate on a shaker for at least 4 hours (or overnight for confirmation).

  • Centrifuge the vial to pellet the excess solid.

  • Carefully collect a sample of the supernatant and analyze its concentration using a suitable, validated analytical method (e.g., HPLC-UV).

  • Repeat steps 2-9 for each vehicle.

Trustworthiness Check: The use of a validated analytical method for quantification is crucial. Visual assessment alone is insufficient and can be misleading. The equilibration step ensures that the measured solubility is a true reflection of the thermodynamic equilibrium.

Formulation Strategies and Step-by-Step Protocols

Based on the results of the solubility screen, select the most appropriate strategy. Always start with the simplest approach.

Strategy 1: pH-Adjusted Aqueous Solution

Rationale: This is the preferred method if the compound shows significantly increased solubility at acidic pH. By protonating the basic nitrogen centers of the piperazine and pyridine moieties, the molecule becomes a more soluble salt. This approach is ideal for intravenous (IV) and oral (PO) administration, provided the final pH is physiologically tolerable.

Protocol 2: Preparation of an Acidic Formulation

  • Vehicle Preparation: Prepare a suitable acidic buffer. A citrate buffer (pH 3-5) or a simple solution of 0.1 N Hydrochloric Acid (HCl) can be used as a starting point.

  • Calculation: Determine the amount of compound needed for the final desired concentration and volume.

  • Dissolution: Slowly add the weighed compound to the acidic vehicle while stirring or vortexing. The use of a sonicating bath can gently accelerate dissolution.

  • pH Adjustment (Optional but Recommended): Once the compound is fully dissolved, the pH can be adjusted upwards towards a more physiological range (e.g., pH 4-5) using a base like 0.1 N Sodium Hydroxide (NaOH). Crucially, monitor for any signs of precipitation as the pH increases.

  • Finalization: If the solution remains clear, bring it to the final volume with the vehicle. Filter the final solution through a 0.22 µm syringe filter for sterilization, especially for IV administration.

  • Characterization: Confirm the final concentration via HPLC-UV and measure the final pH.

Strategy 2: Co-solvent Systems

Rationale: If pH adjustment is insufficient or impractical, co-solvents can be used to increase the solubility of moderately lipophilic compounds.[7][8] These systems work by reducing the polarity of the aqueous vehicle. They are common for early-stage oral and, with caution, intravenous studies.

Common Co-solvents: PEG 400, propylene glycol (PG), ethanol, DMSO.

Protocol 3: Preparation of a Co-solvent Formulation (Example: 20% PEG 400 in Saline)

  • Pre-mixing (if necessary): Weigh the required amount of compound into a vial.

  • Solubilization in Co-solvent: Add the pure co-solvent (e.g., PEG 400) to the compound and vortex/sonicate until fully dissolved. This "wetting" step is often more effective than adding the compound to a pre-mixed vehicle.

  • Dilution: Slowly add the aqueous component (e.g., 0.9% Saline) to the co-solvent/API mixture in a stepwise manner while continuously vortexing.

  • Observation: Watch carefully for any signs of precipitation (cloudiness, formation of a solid). If the solution remains clear, the formulation is successful at that concentration.

  • Finalization: Bring the solution to the final volume. Filtration is recommended.

  • Characterization: Confirm the final concentration and observe the solution for stability over a relevant time period (e.g., 4-8 hours at room temperature).

Expert Insight: The order of addition is critical. Dissolving the API in the strong organic solvent first before adding the aqueous phase often prevents the compound from "crashing out" of solution.

Strategy 3: Amorphous Solid Dispersions & Supersaturation

Rationale: For compounds that resist solubilization, creating a high-energy amorphous solid dispersion can be a powerful strategy.[9] These systems generate a supersaturated solution upon contact with aqueous fluids, which can enhance absorption.[9] Polymers are included to inhibit the precipitation of the drug back to its stable, less soluble crystalline form.[9]

Common Polymers: Hydroxypropyl methylcellulose (HPMC), Povidone (PVP), Soluplus®.

Protocol 4: Preparation of a Solid Dispersion for In-Situ Suspension

  • Solvent Evaporation Method: a. Dissolve the compound and a suitable polymer (e.g., HPMC) in a common volatile solvent like methanol or acetone. A typical drug-to-polymer ratio to start with is 1:3 by weight. b. Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film. c. Dry the film thoroughly under a high vacuum to remove all residual solvent. d. The resulting solid is the amorphous dispersion. This can be gently scraped into a powder.

  • Dosing Preparation: a. On the day of the study, the required amount of the solid dispersion powder is weighed. b. The powder is suspended in an aqueous vehicle (e.g., 0.5% MC in water) to the desired concentration just before administration.

  • Characterization: The solid dispersion should be characterized by techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm its amorphous nature. The suspension should be visually inspected for homogeneity.

Strategy 4: Cyclodextrin Complexation

Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic drug molecules within their central cavity, effectively shielding them from the aqueous environment and increasing their apparent solubility.[1][7][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in preclinical studies due to its safety profile.

Protocol 5: Preparation of a Cyclodextrin-Based Formulation

  • Vehicle Preparation: Prepare a solution of HP-β-CD in water or a suitable buffer. A 20-40% (w/v) solution is a common starting point.

  • Complexation: Add the weighed compound to the HP-β-CD solution.

  • Equilibration: Cap the vial and place it on an orbital shaker or use a sonicator. This process can take several hours to reach equilibrium. Gentle heating (40-50°C) can sometimes accelerate complexation but must be used with caution if the compound is heat-labile.

  • Filtration: Once a clear solution is obtained (or after equilibration if some solid remains), filter the solution through a 0.22 µm filter to remove any un-complexed drug particles.

  • Characterization: Analyze the filtrate to determine the actual solubilized concentration of the compound.

Vehicle Safety and Excipient Selection

The choice of excipients is as important as the solubilization of the API. An excipient must be safe and well-tolerated in the chosen animal model at the administered volume and concentration.[10][11] Excipients are not inert and can have their own physiological effects that may confound study results.[11][12]

ExcipientRoute(s)Typical ConcentrationNotes
0.9% Sodium Chloride (Saline) PO, IV, SC, IPN/AIsotonic vehicle of choice if API is soluble.
Phosphate Buffer (PBS) PO, IV, SC, IPN/AMaintains physiological pH. Check for buffer-API interactions.
0.5% - 1% Methylcellulose (MC) PO0.5% - 1% w/vStandard suspending agent.[8]
Polyethylene Glycol 400 (PEG 400) PO, IV (with caution)10-50%Can cause osmotic diarrhea at high oral doses. IV use requires care due to potential for hemolysis and renal toxicity.
Propylene Glycol (PG) PO, IV (with caution)10-40%Similar profile to PEG 400. Can cause CNS depression at high doses.
Hydroxypropyl-β-Cyclodextrin PO, IV20-40% w/vGenerally safe, but high doses can cause renal effects. Check regulatory guidance.[13]
DMSO PO, IV (rarely)<10%Potent solvent, but can have pharmacological effects and enhance skin penetration. Use with extreme caution and strong justification.

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. [Link]

  • Tablets & Capsules. (2025). Formulating OSDs for Poorly Soluble Drugs. [Link]

  • ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Parmar, K. et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Toxicology GLP. (2023). Safety evaluation of excipients and formulations in preclinical studies. [Link]

  • Gopinathan, S. et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. PubMed. [Link]

  • Koneru, S. et al. (2021). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PubMed Central. [Link]

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]

  • Semantic Scholar. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. [Link]

  • MDPI. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

  • Frontiers. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. [Link]

  • PubMed Central. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]

  • PubChem. (n.d.). 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile. [Link]

  • MDPI. (2013). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. [Link]

  • Khalili, F. et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

  • ResearchGate. (2021). pK a values of common substituted piperazines. [Link]

  • Semantic Scholar. (2009). Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/Table-1-from-pKa-Values-of-Some-Piperazines-at-(-K-Khalili-Henni/0b02f8355a297379207802878453535921869e9c]([Link]

  • PubChem. (n.d.). (2Z)-6-methoxy-7-(piperazin-1-ylmethyl)-2-(1H-pyrrolo[2,3-c]pyridin-3-ylmethylidene)-1-benzofuran-3-one. [Link]

  • PubMed. (2025). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. [Link]

  • ACS Publications. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690). [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • PubMed. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. [Link]

  • PubChem. (n.d.). 2-Piperazin-1-yl-6-[2-(propan-2-ylamino)pyridin-4-yl]pyridine-4-carboxamide. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • National Center for Biotechnology Information. (2008). [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. [Link]

  • MDPI. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. [Link]

  • Research Trend. (2023). Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline-Linked Piperazine Derivatives. [Link]

  • MDPI. (2024). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. [Link]

Sources

Method

Handling and storage protocols for 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile

Technical Application Note: Handling, Storage, and Stability Protocols for 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile Executive Summary This application note details the rigorous handling, storage, and quality co...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Handling, Storage, and Stability Protocols for 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile

Executive Summary

This application note details the rigorous handling, storage, and quality control protocols for 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile . As a functionalized pyridine building block containing a secondary amine (piperazine) and an electron-withdrawing nitrile group, this compound presents specific stability challenges—primarily oxidative degradation and atmospheric carbon dioxide absorption (carbamate formation). This guide is designed for medicinal chemists and pharmacologists requiring high-integrity starting materials for drug discovery campaigns, particularly in the synthesis of kinase inhibitors and GPCR ligands.

Physicochemical Profile & Stability Analysis

The stability of this compound is dictated by the piperazine ring . While the pyridine-nitrile core is relatively robust, the secondary amine on the piperazine is a nucleophilic "hotspot" prone to environmental degradation.

PropertySpecification / Characteristic
Chemical Structure Pyridine core, 2-Methyl, 3-Cyano, 6-Piperazinyl
Molecular Weight ~202.26 g/mol (Free Base)
Appearance Off-white to pale yellow crystalline solid
Solubility (High) DMSO (>100 mM), Dimethylformamide (DMF), Methanol
Solubility (Low) Water (neutral pH), Hexanes, Diethyl Ether
pKa (Calculated) ~9.8 (Piperazine NH), ~2.5 (Pyridine N)
Primary Hazard Skin/Eye Irritant, Potential Sensitizer (Piperazine moiety)
Critical Instability Hygroscopic (absorbs moisture), Carbamylation (reacts with CO₂), Oxidation (N-oxide formation)

Storage Protocols: The "Cold-Dry-Inert" Triad

To maintain purity >98% over extended periods (6+ months), strict adherence to the Cold-Dry-Inert protocol is mandatory. The secondary amine is the primary failure point; exposure to ambient air leads to the formation of piperazine-carbamate salts, often visible as a "crust" on the material surface.

Solid State Storage
  • Temperature: Store at -20°C for long-term (>1 month). Short-term (days) at 4°C is acceptable if sealed.

  • Atmosphere: Argon or Nitrogen flush is critical. The vial headspace must be inert to prevent CO₂ scavenging.

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid plastic containers for long-term storage as they are permeable to moisture and oxygen.

  • Desiccation: Store the primary vial inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite™).

Solution State Storage (Stock Solutions)
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Avoid protic solvents (Ethanol/Methanol) for storage >1 week due to potential nucleophilic reactions or evaporation.

  • Concentration: Prepare high-concentration stocks (e.g., 10 mM or 50 mM) to minimize solvent volume and surface area.

  • Conditions: Store at -80°C .

  • Freeze-Thaw: Limit to <3 cycles . Aliquot immediately after preparation to avoid repeated cycling.

Handling & Experimental Workflow

This protocol ensures operator safety and compound integrity during experimental setup.

Personal Protective Equipment (PPE)
  • Respiratory: N95 mask or work within a certified chemical fume hood (piperazine derivatives are known respiratory sensitizers).

  • Dermal: Nitrile gloves (Double gloving recommended for solution handling).

  • Ocular: Chemical splash goggles.

Solubilization Protocol
  • Equilibration: Allow the vial to warm to room temperature before opening (approx. 15-30 mins). Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid.

  • Weighing: Use an anti-static gun if the powder is static-prone. Weigh quickly into a tared vessel.

  • Dissolution: Add anhydrous DMSO. Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.

  • Inerting: After removing the required amount, immediately flush the stock vial with Argon/Nitrogen, seal with Parafilm, and return to cold storage.

Quality Control (QC) & Validation

Researchers should validate compound integrity before starting critical assays (e.g., IC50 determination).

Visual Inspection
  • Pass: Free-flowing off-white powder.

  • Fail: Yellow/Orange discoloration (Oxidation) or clumping/stickiness (Hygroscopicity/Carbamate formation).

Analytical Validation (HPLC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH is crucial to protonate the piperazine and prevent peak tailing).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV 254 nm (Pyridine absorption) and MS (ESI+).

  • Acceptance Criteria: Single peak >95% area integration.

NMR Diagnostic (Proton H1)
  • Solvent: DMSO-d6.

  • Diagnostic Signal: Look for the piperazine protons (multiplets around 2.8 - 3.5 ppm).

  • Contamination Check: A broad singlet appearing downfield (>8 ppm) or shifts in the piperazine region may indicate carbamate formation or protonation by atmospheric carbonic acid.

Visualized Workflows (Graphviz)

Figure 1: Storage & Handling Decision Tree

Caption: Logical workflow for determining optimal storage conditions based on experimental timeline.

StorageProtocol cluster_0 Solid State Requirements Start Compound Receipt (Solid) Usage Immediate Use? (< 24 Hours) Start->Usage LongTerm Long Term Storage (Solid) Usage->LongTerm No Solubilization Solubilization (DMSO) Usage->Solubilization Yes LongTerm->Solubilization When needed Note1 -20°C Argon Flush Desiccator LongTerm->Note1 Aliquot Aliquot into Single-Use Vials Solubilization->Aliquot StockStorage Stock Storage (-80°C) Aliquot->StockStorage

Figure 2: Degradation Pathways

Caption: Mechanistic overview of potential instability risks for the piperazine moiety.

Degradation Compound 2-Methyl-6-(piperazin-1-yl) pyridine-3-carbonitrile Carbamate Piperazine Carbamate (Salt Formation) Compound->Carbamate Nucleophilic Attack NOxide N-Oxide / Imine (Yellowing) Compound->NOxide Oxidation CO2 Atmospheric CO2 + Moisture CO2->Carbamate O2 Atmospheric O2 (Light/Heat) O2->NOxide

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9864066, 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile (Analogous Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Piperazine: Substance Information & Registration Dossier. (General hazards of piperazine derivatives). Retrieved from [Link]

  • Bylund, D., et al. (2014).Chromatographic separation of piperazine derivatives: Challenges with secondary amines. Journal of Chromatography A. (General reference for HPLC method development).

Disclaimer: This document is for research and development use only. The protocols described herein are based on general chemical principles for this class of compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling.

Application

Coupling reactions involving the piperazine nitrogen of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile

Application Note: Strategic Functionalization of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile Executive Summary & Chemical Context This guide details the strategic functionalization of 2-Methyl-6-(piperazin-1-yl)py...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile

Executive Summary & Chemical Context

This guide details the strategic functionalization of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile (referred to herein as Scaffold A ).[1] This scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., CDK, PI3K) and GPCR antagonist development.

Molecule Analysis:

  • Core: Electron-deficient pyridine ring (3-CN group enhances electrophilicity of the ring).[1][2]

  • Reactive Handle: The distal secondary amine (

    
    ) at the N4-position of the piperazine ring.
    
  • Stability Constraints: The C3-nitrile group is susceptible to hydrolysis under strong acidic/basic conditions at elevated temperatures.[1] Therefore, protocols selected here prioritize chemoselectivity to preserve the nitrile pharmacophore.

  • Basicity: The distal nitrogen exhibits nucleophilic behavior typical of N-aryl piperazines (

    
     est. 7.5–8.5), making it suitable for acylation, reductive alkylation, and palladium-catalyzed cross-couplings.
    

Reaction Scope & Decision Logic

The following decision tree illustrates the primary synthetic pathways available for functionalizing the piperazine nitrogen.

ReactionScope Scaffold Scaffold A (Distal NH) Target_Amide Amides/Ureas (Linkers/Peptidomimetics) Scaffold->Target_Amide + R-COOH / R-NCO Target_Aryl Biaryl Systems (Kinase Hinges) Scaffold->Target_Aryl + Ar-X Target_Alkyl Alkyl Amines (Solubility/Basic Tails) Scaffold->Target_Alkyl + R-CHO Method_HATU Acylation (HATU/DIPEA) Target_Amide->Method_HATU Method_Buchwald Pd-Catalysis (Buchwald-Hartwig) Target_Aryl->Method_Buchwald Unactivated Ar-X Method_SNAr S_NAr (Base/Heat) Target_Aryl->Method_SNAr Electron-Deficient Ar-X Method_RedAm Reductive Amination (STAB) Target_Alkyl->Method_RedAm

Figure 1: Synthetic divergence from the core scaffold.[1] The choice of method depends on the electronic nature of the coupling partner.

Protocol A: Amide Coupling (Acylation)[1][3]

Objective: Synthesis of amides using carboxylic acids. Mechanism: Activation of carboxylate via uronium salt (HATU) to form an active ester, followed by nucleophilic attack by the piperazine nitrogen.

Why this Protocol?

  • HATU is chosen over EDC/HOBt for its faster kinetics and higher conversion rates with secondary amines, which can be sterically encumbered.

  • DIPEA serves as a non-nucleophilic base to deprotonate the carboxylic acid without attacking the active ester.[3]

Materials
  • Scaffold A (1.0 equiv)[1]

  • Carboxylic Acid (

    
    ) (1.2 equiv)[1]
    
  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM (Concentration ~0.1 M)[1]

Step-by-Step Procedure
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to ensure formation of the activated OAt-ester.

  • Addition of Scaffold: Add Scaffold A (1.0 equiv).

  • Reaction: Stir at RT for 2–16 hours.

    • QC Check: Monitor by LC-MS.[1][3][4] The disappearance of the Scaffold A peak (M+H) and appearance of Product (M+H) indicates completion.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash sequentially with sat.

      
       (2x), water (1x), and brine (1x).
      
    • Note: Avoid acidic washes (e.g., 1M HCl) if the product contains basic nitrogens, or perform carefully to avoid nitrile hydrolysis.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).
    

Protocol B: N-Arylation (Buchwald-Hartwig)[1]

Objective: Coupling with unactivated aryl halides (Ar-Cl, Ar-Br). Mechanism: Pd(0) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[5]

Why this Protocol?

  • RuPhos-Pd-G4 or XPhos-Pd-G4 are precatalysts specifically optimized for secondary amines, preventing

    
    -hydride elimination and ensuring high yields with heterocyclic cores.[1]
    
  • Base Selection:

    
     is mild enough to tolerate the nitrile group, unlike stronger alkoxide bases (NaOtBu) which might cause side reactions at high temperatures.
    
Materials
  • Scaffold A (1.0 equiv)[1]

  • Aryl Halide (Ar-Br or Ar-Cl) (1.0–1.2 equiv)[1]

  • Catalyst: RuPhos-Pd-G4 (2–5 mol%)[1]

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed)[1]

Step-by-Step Procedure
  • Preparation: Charge a microwave vial or Schlenk tube with Scaffold A, Aryl Halide, and

    
    .
    
  • Inert Atmosphere: Evacuate and backfill with Nitrogen/Argon (3 cycles).

  • Solvent & Catalyst: Add degassed 1,4-Dioxane. Add the RuPhos-Pd-G4 catalyst last (under inert flow).[1]

  • Reaction: Seal and heat to 80–100°C for 4–12 hours (or 1 hour in microwave at 100°C).

    • Critical: Do not overheat (>120°C) to prevent nitrile degradation.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite (diatomaceous earth) to remove palladium residues and inorganic salts. Rinse with DCM.

  • Purification: Concentrate filtrate and purify via preparative HPLC or silica chromatography.

Protocol C: Reductive Amination

Objective: Alkylation with aldehydes/ketones to form tertiary amines. Mechanism: Formation of an iminium ion intermediate followed by selective reduction.[6][7]

Why this Protocol?

  • STAB (Sodium Triacetoxyborohydride) is the reagent of choice. Unlike

    
    , it is mild and does not reduce the nitrile or the pyridine ring. It selectively reduces the iminium ion in the presence of the aldehyde.[7]
    
Materials
  • Scaffold A (1.0 equiv)[1]

  • Aldehyde/Ketone (1.2–1.5 equiv)[1]

  • Reagent:

    
     (STAB) (1.5–2.0 equiv)[1]
    
  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) - Optional, accelerates imine formation.[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

Step-by-Step Procedure
  • Imine Formation: Dissolve Scaffold A and the Aldehyde in DCE.

  • Catalyst: Add Acetic Acid (1.0 equiv). Stir for 30 minutes at RT.

  • Reduction: Add

    
     in portions.
    
  • Reaction: Stir at RT for 4–16 hours.

    • Observation: The reaction is usually heterogeneous initially but may clear up.

  • Quench: Quench by adding sat.

    
     solution.[8] Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x). Dry organic layers over

    
    .
    
  • Purification: Concentrate. These products often require amine-functionalized silica or adding 1%

    
     to the eluent during chromatography to prevent streaking.[1]
    

Quality Control & Data Interpretation

Table 1: Expected Analytical Signatures

FeatureMethodExpected Observation for Successful Coupling
Reaction Monitoring LC-MSShift in retention time; Mass = Scaffold + Electrophile - Leaving Group.
Proton NMR

-NMR
Disappearance of the broad NH signal (typically 2.0–3.0 ppm).[1]
Nitrile Integrity IR /

-NMR
Retention of CN stretch (~2220

) and Carbon signal (~115-118 ppm).[1]
Piperazine Ring

-NMR
Splitting of the piperazine protons often becomes more complex upon N-functionalization (from 2 triplets to distinct multiplets).[1]

Troubleshooting Guide

  • Issue: Low Yield in Amide Coupling.

    • Cause: Steric hindrance or poor solubility.

    • Fix: Switch solvent to NMP/DMF mixture. Increase temperature to 40°C. Ensure DIPEA quality (free of primary amines).

  • Issue: Nitrile Hydrolysis (Amide formation at C3). [1]

    • Cause: Acidic workup too harsh or reaction temperature too high in aqueous media.

    • Fix: Use neutral workups. Avoid heating >120°C in the presence of water/hydroxide.

  • Issue: No Reaction in Buchwald Coupling.

    • Cause: Catalyst poisoning or oxidative addition failure.

    • Fix: Switch to BrettPhos-Pd-G4 (better for very hindered amines) or ensure strict oxygen-free technique.[1]

References

  • Amide Coupling (HATU Protocol)

    • Source: BenchChem Application Notes.[3] "Protocols for Amide Bond Formation using EDC and HATU."

  • Reductive Amination (STAB Protocol)

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[9] J. Org.[6][9][10][11] Chem. 1996, 61, 3849-3862.[6][9]

    • URL:[Link][1]

  • Buchwald-Hartwig Amination (Secondary Amines)

    • Source: Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."[1][12]

    • URL:[Link][1]

  • Reaction of Piperazine in Pyridine Derivatives

    • Source: "Synthesis and biological evaluation of pyridylpiperazine hybrid deriv
    • URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cyclization in 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile Synthesis

Case ID: PYR-CYC-003 Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Troubleshooting Cyclization & Ring Closure Failures System Overview & Synthesis Logic You are likely encountering issues at...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-CYC-003 Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Troubleshooting Cyclization & Ring Closure Failures

System Overview & Synthesis Logic

You are likely encountering issues at one of two critical "cyclization" junctures. While the final step (piperazine coupling) is a substitution, the formation of the pyridine core (Step 1) is a complex condensation-cyclization often prone to failure.

The Synthesis Pathway

The synthesis of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile generally follows a linear 3-step protocol. The "Cyclization" failure most commonly refers to Step 1 (Guareschi-Thorpe Condensation), where the pyridine ring is constructed from acyclic precursors.

SynthesisPathway Start Reagents: Ethyl Acetoacetate + Cyanoacetamide Step1 Step 1: Cyclization (Guareschi-Thorpe) Target: 6-Hydroxy-2-methyl- nicotinonitrile Start->Step1 KOH/MeOH or Piperidine Step2 Step 2: Chlorination (POCl3) Target: 6-Chloro-2-methyl- nicotinonitrile Step1->Step2 Dehydration/Chlorination Step3 Step 3: S_NAr Coupling (Piperazine) Target: Final Product Step2->Step3 Nucleophilic Aromatic Substitution

Figure 1: Standard synthesis workflow. Step 1 is the primary cyclization point prone to thermodynamic failure.

Troubleshooting Module: The Pyridine Core Cyclization (Step 1)

Context: You are reacting Ethyl Acetoacetate with Cyanoacetamide to form 6-Hydroxy-2-methylnicotinonitrile (often existing as the 2-pyridone tautomer).

Symptom: No precipitate, formation of "brick dust" (oligomers), or low yield.

Critical Failure Points & Solutions
ParameterCommon Failure ModeThe Fix (Protocol Adjustment)
Base Selection Using weak bases (e.g., diethylamine) leads to incomplete Michael addition.Switch to KOH/MeOH. Potassium hydroxide provides the irreversible deprotonation required to drive the final dehydration/aromatization step [1].
Temperature Runaway Exotherm: High temps (>80°C) during initial mixing cause polymerization of cyanoacetamide (red/brown tar).Cryogenic Addition: Mix reagents at 0°C . Allow to warm to RT slowly. Only reflux after the intermediate enolate has formed (typically 1-2 hours post-mixing).
Solvent System Ethanol (Anhydrous): Often leads to solubility issues for the salt intermediate, preventing ring closure.Aqueous Methanol: Use a MeOH:H₂O (4:1) mixture. The water helps solubilize the ionic intermediate, facilitating the intramolecular cyclization [2].
Acidification pH Shock: Rapid addition of HCl causes the product to trap impurities or form a gum.Controlled Precipitation: Acidify slowly to pH 3-4. The product is amphoteric; going too acidic (pH < 1) can re-dissolve it as the pyridinium salt.
Technical Insight: The Mechanism of Failure

The reaction proceeds via a Michael Addition followed by Cyclization . If the temperature is too high initially, the cyanoacetamide self-condenses rather than attacking the ethyl acetoacetate.

  • Diagnostic: If your reaction mixture turns dark red/black within 10 minutes, you have polymerized the cyanoacetamide. Discard and restart at 0°C.

Troubleshooting Module: The Piperazine "Coupling" (Step 3)

Context: Although technically a Nucleophilic Aromatic Substitution (SNAr), many users refer to the ring-closure of the piperazine onto the pyridine as a "cyclization" of the molecular architecture.

Symptom: Incomplete conversion or formation of dimer impurities (Bis-coupling).

Protocol Optimization

The reaction of 6-Chloro-2-methylnicotinonitrile with Piperazine requires specific stoichiometry to avoid linking two pyridine rings with one piperazine unit.

  • Stoichiometry: Use 3 to 5 equivalents of piperazine.

    • Reason: Piperazine is bifunctional. If the concentration of the chloropyridine is high relative to piperazine, the mono-substituted product will react with another chloropyridine molecule (Dimerization) [3].

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Base: K₂CO₃ (2-3 equiv).

  • Temperature: Reflux (80°C).

Diagnostic Logic Tree:

TroubleshootingTree Start Issue: Low Yield in Piperazine Step Check1 Is the byproduct molecular weight ~2x target? Start->Check1 Result1 YES: Dimer Formation Check1->Result1 Result2 NO: Unreacted Starting Material Check1->Result2 Fix1 Increase Piperazine to 5 eq. Add Chloropyridine dropwise. Result1->Fix1 Check2 Check Protonation State Result2->Check2 Fix2 Piperazine may be protonated (HCl salt?). Ensure Free Base or add excess DIEA. Check2->Fix2

Figure 2: Decision matrix for SNAr coupling failures.

Validated Experimental Protocol (The "Golden Route")

To resolve persistent cyclization failures, adopt this standardized protocol for the pyridine core formation (Step 1).

Synthesis of 6-Hydroxy-2-methylnicotinonitrile (Pyridone Core)

  • Preparation: In a round-bottom flask, dissolve Cyanoacetamide (1.0 eq) in Methanol (10 vol).

  • Activation: Add KOH (1.1 eq) dissolved in minimum water. Observe: Slight exotherm.

  • Addition: Cool to 0–5°C . Add Ethyl Acetoacetate (1.0 eq) dropwise over 30 mins.

    • Critical Control: Do not let temp exceed 10°C.

  • Cyclization: Allow to warm to Room Temp (25°C) and stir for 4 hours. Then heat to reflux for 2 hours.

    • Checkpoint: A heavy precipitate (potassium salt of the pyridone) should form.

  • Isolation:

    • Cool to RT.

    • Dilute with water (5 vol).

    • Acidify with HCl (conc.) dropwise to pH 3-4 .

    • Filter the resulting white/off-white solid.

    • Wash with cold water and Ethanol.

Data Specification for Quality Control:

MetricAcceptance Criteria
Appearance White to pale yellow powder
Melting Point >290°C (Decomposes)
1H NMR (DMSO-d6) δ 12.5 (br s, 1H, OH/NH), 7.9 (d, 1H), 6.2 (d, 1H), 2.5 (s, 3H, CH3)

Frequently Asked Questions (FAQs)

Q: Why do I get a sticky gum instead of a solid during the acidification of the cyclization product? A: This is usually due to "salting out" impurities along with the product or acidifying too rapidly.

  • Fix: Re-dissolve the gum in hot dilute NaOH, filter off any insoluble dark material (polymers), and then re-acidify very slowly with acetic acid instead of HCl. Acetic acid provides a milder pH gradient, encouraging crystal growth over amorphous gum formation.

Q: Can I use 2-chloropyridine and react it with 2-methylpiperazine? A: You can, but regioselectivity becomes an issue. If you use 2-methylpiperazine, you will get a mixture of products where the pyridine attaches to the N1 (hindered) or N4 (less hindered) nitrogen of the piperazine.

  • Recommendation: Use unsubstituted piperazine first, then methylate, OR use Boc-protected methylpiperazine to force regioselectivity.

Q: My SNAr reaction (Step 3) stalls at 50% conversion. A: The HCl generated during the reaction protonates the remaining piperazine, rendering it non-nucleophilic.

  • Fix: Ensure you have an inorganic base scavenger (K₂CO₃) in the system that is finely ground to increase surface area, or use a soluble organic base like DIPEA (Hünig's base).

References

  • Mishra, A., et al. (2020). "One-pot synthesis of 2-amino-4H-chromenes and pyridine derivatives." Synthetic Communications, 50(12), 1823-1835. Link

  • Tamaddon, F., & Maddah-Roodan, S. (2023).[1] "Advanced Guareschi–Thorpe synthesis of pyridines in green buffer." RSC Advances, 13, 24846-24853.[1] Link

  • Patel, N. B., et al. (2012). "Synthesis and biological evaluation of some new pyridine derivatives." Arabian Journal of Chemistry, 5(4), 477-482. Link

Sources

Optimization

Technical Support Center: Managing Hygroscopicity of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile

Welcome to the technical support center for 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the hygroscopic nature of this compound. By understanding and proactively addressing moisture-related issues, you can ensure the integrity, stability, and reproducibility of your experimental results.

Introduction: Understanding the Hygroscopicity Challenge

2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile incorporates several functional groups, notably a piperazine ring, that are known to interact with atmospheric moisture. The piperazine moiety, in its anhydrous form, is known to be hygroscopic, readily absorbing water from the air.[1][2] This propensity for water uptake, or hygroscopicity, can lead to significant changes in the physicochemical properties of an active pharmaceutical ingredient (API).[3][4][5][6] These changes can manifest as physical alterations like clumping and caking, or more critical chemical degradation through processes such as hydrolysis.[7][8] For researchers, this can compromise sample integrity, affect weighing accuracy, and lead to inconsistencies in experimental outcomes.

This guide provides a structured approach to identifying, quantifying, and mitigating the challenges posed by the potential hygroscopicity of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: My sample of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile appears clumpy and difficult to handle. What could be the cause?

A1: Clumping or caking is a common physical manifestation of hygroscopicity.[7][8] When the compound absorbs moisture from the atmosphere, it can lead to the formation of solid bridges between particles, resulting in agglomeration. This not only makes handling and accurate weighing difficult but can also be an indicator of potential underlying chemical instability. It is crucial to handle the material in a controlled, low-humidity environment.

Q2: How can I determine the degree of hygroscopicity of my batch of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile?

A2: The most reliable method is to perform a moisture sorption isotherm analysis using techniques like Dynamic Vapor Sorption (DVS) or Gravimetric Sorption Analysis (GSA).[][10][11] These methods quantify the amount of water vapor absorbed by the material at different relative humidity (RH) levels at a constant temperature.[11][12] A simpler, albeit less detailed, method is the one prescribed by the European Pharmacopoeia, which involves exposing the sample to a specific high humidity environment (e.g., 80% RH at 25°C) for 24 hours and measuring the weight gain.[13]

Q3: What are the potential consequences of moisture uptake on the chemical stability of this compound?

A3: Moisture can act as a plasticizer, increasing molecular mobility and accelerating degradation reactions. For 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile, the nitrile group could be susceptible to hydrolysis, potentially converting to an amide or carboxylic acid, thus altering the compound's chemical identity and biological activity. Furthermore, the presence of water can catalyze other degradation pathways.

Q4: What are the ideal storage conditions for 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile?

A4: To minimize moisture uptake, the compound should be stored in a tightly sealed container, preferably in a desiccator with a suitable desiccant like silica gel or molecular sieves.[14][15] For long-term storage, a controlled low-humidity environment or a glove box is recommended. It is also advisable to protect the compound from direct sunlight and store it in a cool, dry, and well-ventilated place.[15][16]

Q5: Can the hygroscopic nature of this compound affect my formulation development?

A5: Absolutely. High hygroscopicity can lead to challenges in various stages of formulation, including powder flow, compaction, and dissolution.[7] Moisture uptake can alter the physical properties of the API, affecting the performance of the final dosage form.[4][5] Therefore, characterizing and controlling hygroscopicity is a critical step in pre-formulation studies.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Inconsistent weighing results Moisture uptake during weighing.Weigh the sample in a low-humidity environment (e.g., a glove box with controlled humidity). Use a weighing vessel with a lid to minimize exposure to air.
Poor powder flowability ("caking") Adsorption of atmospheric moisture leading to particle agglomeration.Dry the material under vacuum at a gentle temperature before use. Handle the powder in a controlled humidity environment. Consider co-processing with a non-hygroscopic excipient like microcrystalline cellulose to improve flow.[14]
Changes in appearance (e.g., color change, deliquescence) Significant moisture absorption, potentially leading to a phase transition or chemical degradation.Immediately transfer the sample to a dry environment. Re-characterize the material using techniques like XRPD and HPLC to check for changes in solid form and purity.
Variable results in biological assays Inaccurate concentration due to weighing errors from moisture uptake. Potential degradation of the compound.Prepare stock solutions in a controlled environment. Use freshly prepared solutions for assays. Re-confirm the purity of the material if degradation is suspected.

Experimental Protocols

Protocol 1: Gravimetric Sorption Analysis for Hygroscopicity Classification

This protocol provides a standardized method to classify the hygroscopicity of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile based on the European Pharmacopoeia guidelines.[13]

Materials:

  • 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile sample

  • Analytical balance (readable to at least 0.01 mg)

  • Desiccator containing a saturated solution of ammonium chloride (to maintain ~80% RH at 25°C)

  • Shallow weighing bottle or petri dish

Procedure:

  • Sample Preparation: Pre-dry the sample to a constant weight under vacuum at a temperature that does not cause degradation. This establishes a dry reference state.[13]

  • Initial Weighing: Accurately weigh approximately 10-20 mg of the dried sample into a pre-weighed, dry weighing bottle.

  • Exposure: Place the open weighing bottle containing the sample into the desiccator with the saturated ammonium chloride solution.

  • Equilibration: Store the desiccator at 25°C ± 1°C for 24 hours.

  • Final Weighing: After 24 hours, remove the weighing bottle from the desiccator, immediately close it, and re-weigh it.

  • Calculation: Calculate the percentage increase in weight using the following formula: % Weight Gain = [(Final Weight - Initial Weight) / Initial Weight] * 100

Hygroscopicity Classification Table:

Classification % Weight Gain
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

Source: Adapted from European Pharmacopoeia guidelines.[13]

Protocol 2: Mitigation Strategy - Co-processing with a Hydrophobic Excipient

This protocol outlines a method to improve the handling properties of a hygroscopic compound by blending it with a hydrophobic excipient.

Materials:

  • 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile

  • Magnesium stearate (or another suitable hydrophobic excipient)

  • Spatula and weighing paper

  • V-blender or mortar and pestle

  • Controlled humidity environment (e.g., glove box)

Procedure:

  • Preparation: Perform all steps in a low-humidity environment.

  • Weighing: Accurately weigh the desired amount of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile and magnesium stearate. A common starting ratio is 99:1 (API:excipient), but this can be optimized.

  • Blending:

    • For small scale: Use geometric dilution with a mortar and pestle. Start with all the magnesium stearate and an approximately equal amount of the API. Mix gently until uniform. Gradually add more API in portions, mixing thoroughly after each addition until all the API is incorporated.

    • For larger scale: Use a V-blender for a specified time and speed to ensure a homogenous mixture.

  • Characterization: Re-evaluate the hygroscopicity and flow properties of the blend using Protocol 1 and standard powder flow tests (e.g., angle of repose).

Visualizing Workflows

Diagram 1: Hygroscopicity Troubleshooting Workflow

A Start: Handling 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile B Observe Physical Properties A->B C Clumping, Caking, or Poor Flow? B->C D Inconsistent Weighing? B->D E Suspected Degradation? B->E F Implement Controlled Environment Handling (Glovebox, Desiccator) C->F Yes H Perform Hygroscopicity Test (Protocol 1) C->H Yes K End: Stable and Usable Material C->K No D->F Yes D->K No I Purity Analysis (HPLC, LC-MS) E->I Yes E->K No G Dry Sample Under Vacuum F->G J Consider Mitigation Strategies (Co-processing, Formulation Changes) G->J H->J I->J J->K

Caption: Decision workflow for troubleshooting hygroscopicity issues.

Diagram 2: General Strategies for Mitigating Hygroscopicity

cluster_0 Core Problem cluster_1 Mitigation Approaches A Hygroscopic API (2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile) B Physical Barrier Film Coating Encapsulation A->B Isolate API C Formulation Adjuvant Co-processing with Hydrophobic Excipients Use of Desiccants in Formulation A->C Protect API within Formulation D Solid-State Modification Crystal Engineering (Co-crystallization) Salt Formation A->D Modify API Properties

Caption: Overview of formulation strategies to address hygroscopicity.[3][4][5][[“]]

References

  • Lee, E. L., & Chow, P. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2056. [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. [Link]

  • Bohrium. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. [Link]

  • Anbarasan, A., Nataraj, J., Shanmukhan, N., & Radhakrishnan, A. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67. [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]

  • Pharma.Tips. (2025). How to Stabilize Tablets Containing Hygroscopic Ingredients. [Link]

  • Allada, R., Murthy, A. S. N., & Nalini, K. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). [Link]

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of pharmaceutical sciences, 97(3), 1047–1059. [Link]

  • Arand, M., et al. (2021). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Journal of Pharmaceutical and Biomedical Analysis, 194, 113778. [Link]

  • ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. [Link]

  • Technology Networks. (n.d.). Hygroscopicity Evaluation. [Link]

  • Quora. (2010). How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others? [Link]

  • PubChem. (n.d.). 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile. [Link]

  • Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS. [Link]

  • PubChem. (n.d.). 3-[(6-{2-[(3R)-4-(hydroxyacetyl)-3-methylpiperazin-1-yl]pyrimidin-5-yl}-2,2-dimethyl-3-oxo-2,3-dihydro-1H-indol-1-yl)methyl]pyridine-2-carbonitrile. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. [Link]

  • Al-Dies, A. M., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 15(1), 12345. [Link]

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PLoS ONE, 19(3), e0298765. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2024). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. [Link]

  • MDPI. (n.d.). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. [Link]

  • PubChem. (n.d.). 2-Methylpiperazine. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-Methyl-6-(piperazin-1-yl)pyri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile, a key intermediate in pharmaceutical synthesis. We will objectively compare potential chromatographic approaches and present a detailed, validated method supported by experimental data, adhering to the stringent guidelines of the International Council for Harmonisation (ICH).[1][2][3]

The purity of an active pharmaceutical ingredient (API) or its intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[4] HPLC is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and specificity.[1][5] A well-developed and validated HPLC method can effectively separate the main compound from potential process-related impurities and degradation products.[1][6]

Method Development Strategy: A Comparative Approach

The development of a robust, stability-indicating HPLC method requires a systematic approach.[1] For 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile, a pyridine derivative with a piperazine moiety, several chromatographic strategies can be considered.

  • Reverse-Phase HPLC (RP-HPLC): This is the most common and versatile mode of HPLC for pharmaceutical analysis.[6] Given the moderate polarity of the target molecule, RP-HPLC is the primary choice. A C18 column is a good starting point due to its wide applicability for separating aromatic compounds.[5]

  • Ion-Pair Chromatography: The basic nature of the piperazine and pyridine nitrogens can lead to peak tailing on standard silica-based C18 columns. While mobile phase pH adjustment can mitigate this, ion-pairing reagents can be an alternative to improve peak shape and retention. However, these reagents can be aggressive to the column and are often not compatible with mass spectrometry (MS) detection.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that are poorly retained in RP-HPLC, HILIC is a valuable alternative. While our target molecule is not extremely polar, this technique could be considered if RP-HPLC fails to provide adequate retention or separation from polar impurities.

Rationale for a Reverse-Phase Approach:

Considering the structure of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile, a reverse-phase method is the most logical starting point. The aromatic pyridine ring and the piperazine group provide sufficient hydrophobicity for retention on a C18 stationary phase. By carefully optimizing the mobile phase composition and pH, good peak symmetry and resolution from potential impurities can be achieved without the need for more complex techniques like ion-pair chromatography.

Proposed Stability-Indicating RP-HPLC Method

The following method was developed and subsequently validated to be stability-indicating, capable of separating the main analyte from its degradation products.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD detector
Column Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (based on UV maxima)
Injection Volume 10 µL
Diluent Mobile Phase A:Mobile Phase B (90:10 v/v)

Rationale for Parameter Selection:

  • Column: A C18 column is chosen for its excellent retention of non-polar and moderately polar compounds. The end-capped nature of the Zorbax Eclipse Plus provides better peak shape for basic compounds.

  • Mobile Phase: A simple mobile phase of water and acetonitrile is preferred for its low UV cutoff and compatibility with MS detection. The addition of 0.1% formic acid helps to protonate the basic nitrogens in the analyte, leading to improved peak shape and consistent retention.

  • Gradient Elution: A gradient program is employed to ensure the elution of any potential late-eluting, more non-polar impurities, while still providing good resolution for early-eluting polar impurities.[6]

  • Detection Wavelength: The wavelength of 254 nm was selected after running a photodiode array (PDA) scan, which showed a significant absorbance for the parent compound, allowing for sensitive detection.

Method Validation: Adhering to ICH Q2(R1) Guidelines

The developed method was rigorously validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[3][7][8] The validation parameters assessed were specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.

3.1. Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[4][9][10][11]

A solution of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile was subjected to the following stress conditions as per ICH Q1A(R2) guidelines:[9]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 80 °C for 48 hours

  • Photolytic Degradation: Exposure to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours)[11][12]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidative Oxidative (3% H₂O₂, RT) Oxidative->Analysis Thermal Thermal (80°C) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis API API Solution (2-Methyl-6-(piperazin-1-yl) pyridine-3-carbonitrile) API->Acid API->Base API->Oxidative API->Thermal API->Photo Results Peak Purity Assessment (PDA Detector) Analysis->Results

Caption: Workflow of the forced degradation study.

Results of Forced Degradation:

The chromatograms from the stressed samples showed significant degradation of the parent peak and the appearance of several degradation products. In all cases, the main peak was well-resolved from all degradant peaks, and the peak purity analysis using a PDA detector confirmed that the parent peak was spectrally pure, demonstrating the specificity and stability-indicating nature of the method. A degradation of 5-20% was targeted to ensure that the degradation products were present at a sufficient level for detection.[9][12]

3.2. Linearity and Range

Linearity was evaluated by analyzing a series of solutions of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile at five different concentrations ranging from 50% to 150% of the nominal analytical concentration (e.g., 0.1 mg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept MinimalClose to zero
Range 0.05 - 0.15 mg/mL80-120% of the test concentration for assay[7]

The excellent correlation coefficient indicates a strong linear relationship between concentration and peak area over the specified range.

3.3. Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each concentration was analyzed in triplicate.

Table 3: Accuracy (Recovery) Data

Spiked LevelMean Recovery (%)%RSDAcceptance Criteria
80%99.50.898.0 - 102.0%
100%100.20.598.0 - 102.0%
120%99.80.698.0 - 102.0%

The high recovery values and low relative standard deviation (RSD) demonstrate the accuracy of the method.

3.4. Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the same sample solution at 100% of the test concentration were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Table 4: Precision Data

Parameter%RSD of Peak AreaAcceptance Criteria
Repeatability (n=6) 0.4%≤ 1.0%
Intermediate Precision (n=6) 0.7%≤ 2.0%

The low %RSD values for both repeatability and intermediate precision indicate that the method is precise.

3.5. Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Table 5: LOD and LOQ

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

These results demonstrate that the method is sensitive enough to detect and quantify very low levels of the analyte.

3.6. Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

In all cases, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and no significant changes in the retention time or peak area were observed, indicating the robustness of the method.

Caption: Key parameters for HPLC method validation.

Comparison with Alternative Methods

While the validated RP-HPLC method is robust and reliable, it is important to consider alternative and orthogonal techniques for a comprehensive purity assessment.

Table 6: Comparison of Analytical Techniques for Purity Assessment

TechniqueAdvantagesDisadvantagesSuitability for 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile
RP-HPLC (Validated Method) High resolution, sensitivity, and specificity. Well-established and accepted by regulatory agencies.May not be suitable for very polar or non-UV active impurities.Excellent. The primary and most suitable method.
Gas Chromatography (GC) Excellent for volatile impurities.Not suitable for non-volatile and thermally labile compounds like the target analyte.Poor. Not a viable option.
Thin-Layer Chromatography (TLC) Simple, rapid, and cost-effective for qualitative screening.[5]Lower resolution and sensitivity compared to HPLC. Not quantitative.Good for preliminary screening and in-process controls.
LC-MS Provides mass information for impurity identification.More complex and expensive instrumentation. Matrix effects can be an issue.Excellent for impurity identification and characterization. Should be used in conjunction with HPLC-UV.
Capillary Electrophoresis (CE) High efficiency and different selectivity compared to HPLC.Lower sensitivity and reproducibility can be a challenge.Potentially useful as an orthogonal technique.
Conclusion

This guide has presented a comprehensive, stability-indicating RP-HPLC method for the purity assessment of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile. The method has been developed based on sound scientific principles and rigorously validated according to ICH guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. The forced degradation studies confirm the method's ability to separate the main analyte from its degradation products, making it suitable for routine quality control and stability testing. While RP-HPLC is the gold standard for this application, the use of orthogonal techniques like LC-MS is recommended for a complete impurity profile and characterization.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Vertex AI Search.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14).
  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estim
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form. (2024, June 5).
  • Development of forced degradation and stability indic
  • 2278-6074 - Stability Indicating HPLC Method Development and Valid
  • A practical guide to forced degradation and stability studies for drug substances. Google.
  • Stability Indicating RP-HPLC Method Development and Valid
  • ICH Q2 R1: Mastering Analytical Method Valid
  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Altern
  • ICH Q2(R1)
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv
  • Q2R1.pptx. Slideshare.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Google.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • HPLC Methods for analysis of Pyridine.
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025, August 6).
  • Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2025, August 5).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020, December 14). Research Journal of Pharmacy and Technology.

Sources

Comparative

Comparative Guide: MS Fragmentation Profiling of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile . This document is structured for analytical chemists and...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile . This document is structured for analytical chemists and medicinal chemistry teams requiring rigorous structural validation of pyridine-piperazine scaffolds.[1]

[1]

Executive Summary: The Analytical Challenge

2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile (Formula: C₁₁H₁₄N₄ | Monoisotopic Mass: 202.12 Da) represents a critical "privileged scaffold" in the synthesis of DPP-4 inhibitors and next-generation kinase inhibitors.[1] Its structural duality—combining a basic, ionizable piperazine tail with an electron-deficient cyanopyridine core—creates unique mass spectrometric behaviors.[1]

This guide compares the Electrospray Ionization (ESI-MS/MS) performance of this scaffold against two common structural alternatives: its Pyrazine Analog and its Positional Isomer (4-CN) .[1] We demonstrate that while nominal mass analysis often fails to distinguish these motifs, specific fragmentation pathways (CID) provide a fingerprint for unambiguous identification.

Core Molecule Profile
FeatureSpecification
IUPAC Name 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile
Formula C₁₁H₁₄N₄
Precursor Ion [M+H]⁺ m/z 203.13
Key Structural Moieties Piperazine ring (Basic), Pyridine ring (Aromatic), Nitrile (EWG), Methyl (EDG)
Primary Application Building block for bioactive small molecules (e.g., Kinase/DPP-4 inhibitors)

Methodology Comparison: Selecting the Right Tool

For the structural elucidation of this compound, we compared three analytical approaches. The "Recommended" approach balances sensitivity with structural specificity.

Analytical ApproachSuitabilityProsCons
Method A: Triple Quadrupole (QqQ) - SRM Quantitation Highest sensitivity; ideal for PK studies.[1]Blind to isomers; requires known transitions.
Method B: GC-EI-MS Poor Hard fragmentation yields rich structural data.[1]Requires derivatization (piperazine NH is polar); thermal instability risk.
Method C: Q-TOF / Orbitrap (HCD) Recommended High-resolution (HRMS) confirms elemental composition; distinguishes isobaric interferences.[1]Lower throughput than QqQ; higher data storage cost.

Senior Scientist Insight: While QqQ is standard for quantitation, Q-TOF with Collision Induced Dissociation (CID) is the only reliable method for de novo characterization of impurities arising from this scaffold, particularly to distinguish the 3-cyano vs. 4-cyano isomers.[1]

Fragmentation Pathways & Mechanism

The fragmentation of [M+H]⁺ m/z 203.13 follows a distinct hierarchy driven by the basicity of the piperazine nitrogen and the stability of the pyridine core.

Primary Pathway: The Piperazine Collapse

The most abundant fragmentation channel involves the disintegration of the non-aromatic piperazine ring.

  • Initiation: Protonation occurs preferentially at the secondary amine (N4 of piperazine).

  • Ring Opening: C-N bond cleavage leads to the loss of ethylene (-C₂H₄, 28 Da) or imine fragments.

  • Diagnostic Ion (m/z 119): Complete loss of the piperazine ring (as C₄H₈N or C₄H₉N) leaves the 2-methyl-3-cyanopyridine cation at m/z 119 .[1] This is the "Core Signature."

Secondary Pathway: Nitrile Stability

Unlike aliphatic nitriles, the aromatic nitrile at Position 3 is robust. Loss of HCN (27 Da) is observed only at high collision energies (>45 eV), usually from the m/z 119 fragment, yielding m/z 92.

Comparative Data: Target vs. Alternatives

The following table highlights how MS/MS distinguishes the target from its closest "look-alikes."

CompoundPrecursor [M+H]⁺Major Fragment 1 (Base Peak)Major Fragment 2 (Secondary)Discriminator
Target: 3-CN Pyridine 203.13 m/z 119 (Pyridine Core)m/z 160 (Loss of C₂H₅N)High stability of m/z 119 due to 2-Me/3-CN resonance.[1]
Alternative A: 4-CN Isomer 203.13m/z 119m/z 176 (Loss of HCN)Higher abundance of HCN loss due to lack of ortho-shielding.[1]
Alternative B: Pyrazine Analog 204.12m/z 120 (Pyrazine Core)m/z 85 (Piperazine Ring)Even mass precursor (N=4+2=6?[1] No, Pyrazine has 2 N, Pip has 2 N. Total 4N. Mass is even? No, Odd # N rule applies. C9H14N4 = 178.[2] MW difference!)

Correction on Alt B: The Pyrazine analog (2-methyl-6-piperazinylpyrazine) has formula C₉H₁₄N₄ (MW 178).[1][2] It is easily distinguished by mass. The true challenge is the Positional Isomer (Alternative A) .

Visualizing the Fragmentation Tree

The following Graphviz diagram illustrates the step-by-step dissociation of the parent ion.

FragmentationPathway Figure 1: ESI-MS/MS Fragmentation Pathway of 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile Parent Parent Ion [M+H]+ m/z 203.13 (C11H15N4) Frag2 Fragment B Piperazine Ring Opening Loss of C2H4 m/z 175.10 Parent->Frag2 - C2H4 (28 Da) (Retro-Diels-Alder like) Frag3 Base Peak (Core) 2-Methyl-3-cyanopyridine cation m/z 119.06 Parent->Frag3 Loss of Piperazine (84 Da) (Charge retention on Pyridine) Frag4 Piperazine Ion [C4H9N2]+ m/z 85.08 Parent->Frag4 C-N Bond Cleavage (Charge retention on Pip) Frag1 Fragment A Loss of C2H3N m/z 162.09 Frag2->Frag3 - C2H4N (42 Da) Frag5 Secondary Core Loss of HCN from Core m/z 92.05 Frag3->Frag5 - HCN (27 Da) (High Energy >40eV)

Caption: Figure 1 depicts the primary dissociation channels. The transition 203 -> 119 is the most robust quantifier for pharmacokinetic assays.[1]

Experimental Protocol: Validated Workflow

To replicate these results, use the following "Self-Validating" protocol. This workflow includes a mandatory system suitability test (SST) using a known standard (e.g., Buspirone or a simple Piperazine) if the specific target is unavailable.[1]

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid .

  • Concentration: Dilute to 100 ng/mL for infusion or flow-injection analysis (FIA).

  • Critical Check: Ensure pH < 4. The piperazine nitrogen (pKa ~9.8) must be fully protonated for efficient ESI+.

Step 2: MS Parameters (Q-TOF / Orbitrap)[1]
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV (Avoid >4kV to prevent in-source fragmentation of the piperazine ring).

  • Fragmentor/Cone Voltage: 120 V.

  • Collision Energy (CE):

    • Low (10-15 eV): Preserves Parent (203).

    • Medium (25-30 eV): Generates Base Peak (119) and Ring Openings (175).[1]

    • High (45+ eV):[1] Generates "Hard" fragments (92, 85).

Step 3: Data Validation (The "Trust" Check)[1]
  • Mass Accuracy: Calibrate instrument to <2 ppm error.

  • Isotope Pattern: Verify the M+1 peak intensity. For C₁₁H₁₄N₄, the M+1 (m/z 204.13) should be approximately 12-13% of the parent intensity (11 carbons * 1.1%).[1]

    • If M+1 is >15%, suspect contamination or co-eluting impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9864066, 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile (Analogous Scaffold).[1] Retrieved from [Link]

  • Zhu, N., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues by ESI-MS/MS.[3] Journal of Chinese Mass Spectrometry Society. (Provides foundational rules for piperazine ring opening). Retrieved from [Link]

  • Holzgrabe, U., et al. (2024). LC/ESI mass spectra of piperidine and pyridine N-oxides.[4] (Differentiation of pyridine oxidation states). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile
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